molecular formula C2H5NO B1145959 Acetamide-13C2 CAS No. 600726-26-9

Acetamide-13C2

货号: B1145959
CAS 编号: 600726-26-9
分子量: 61.053 g/mol
InChI 键: DLFVBJFMPXGRIB-ZDOIIHCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide-13C2, also known as this compound, is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 61.053 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600726-26-9
Record name Ethanamide-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Acetamide-¹³C₂: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetamide-¹³C₂, a stable isotope-labeled analog of acetamide. This document details its chemical structure, properties, synthesis, and key applications in research and development, with a focus on its utility in mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Acetamide-¹³C₂

Acetamide-¹³C₂ is a form of acetamide in which the two carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly as an internal standard for quantitative mass spectrometry and as a tracer in metabolic research.[1][2] Its chemical behavior is nearly identical to that of unlabeled acetamide, allowing it to be used as a reliable surrogate in biological and chemical systems.[3]

Chemical Structure and Properties

The chemical structure of Acetamide-¹³C₂ is identical to that of acetamide, with the exception of the isotopic composition of its carbon atoms.

graph Acetamide_13C2_Structure {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=12];

C1 [label="¹³CH₃", fontcolor="#202124"]; C2 [label="¹³C", fontcolor="#202124"]; O [label="O", fontcolor="#EA4335"]; N [label="NH₂", fontcolor="#4285F4"];

C1 -- C2; C2 -- O [style=double]; C2 -- N; }

Caption: Workflow for using Acetamide-¹³C₂ as an internal standard.

Applications in Research and Development

Metabolic Labeling and Flux Analysis

Acetamide-¹³C₂ can be used in metabolic labeling studies to trace the incorporation of the ¹³C label into various metabolites. [4][5]This allows researchers to elucidate metabolic pathways and quantify metabolic fluxes. In such experiments, cells or organisms are cultured in a medium containing Acetamide-¹³C₂ as a carbon source. [6]The distribution of the ¹³C label in downstream metabolites is then analyzed by mass spectrometry or NMR, providing insights into cellular metabolism. [4][5]

Quantitative Proteomics

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While not a direct application of Acetamide-¹³C₂, the principles of using stable isotopes for quantification are the same. Acetamide-¹³C₂ can be used to generate labeled amino acids in situ in certain microorganisms, which can then be used in SILAC-like workflows.

Safety and Handling

Acetamide is suspected of causing cancer. [7][8][9][10]Therefore, Acetamide-¹³C₂ should be handled with appropriate safety precautions in a well-ventilated laboratory, and personal protective equipment (gloves, lab coat, and safety glasses) should be worn. [7][8][9][10]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [7][8][9][10]

Conclusion

Acetamide-¹³C₂ is a versatile and valuable tool for researchers in various scientific disciplines. Its primary applications as an internal standard in mass spectrometry and as a tracer in metabolic studies enable accurate quantification and detailed investigation of biological and chemical systems. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this important isotopically labeled compound.

References

Acetamide-13C2 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-13C2 is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of two carbon-13 isotopes into the acetamide molecule makes it a valuable tool for researchers in various scientific disciplines, particularly in metabolic studies, drug development, and quantitative analysis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to facilitate its application in research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing experiments, preparing solutions, and interpreting analytical data.

PropertyValueReference
Molecular Formula ¹³C₂H₅NO[1]
Molecular Weight 61.05 g/mol [1]
CAS Number 600726-26-9[1]
Appearance White Solid[1]
Melting Point 79-81 °C[1]
Boiling Point ~221 °C (for unlabeled acetamide)[2]
Solubility Soluble in DMSO and Methanol[1]
Storage Room Temperature[1]

Spectral Data

The isotopic labeling of this compound results in distinct spectral characteristics compared to its unlabeled counterpart, which is fundamental for its use in tracer studies.

  • Mass Spectrometry: In a mass spectrum, the molecular ion peak of this compound will appear at an m/z value of 61.05, which is two mass units higher than that of unlabeled acetamide (59.07 g/mol ). This mass shift allows for the unambiguous detection and quantification of the labeled compound and its metabolites in complex biological matrices. The fragmentation pattern is expected to be similar to unlabeled acetamide, with key fragments showing a corresponding mass shift.

  • NMR Spectroscopy: In a ¹³C NMR spectrum, the signals corresponding to the two carbon atoms in this compound will be observed. The chemical shifts will be similar to those of unlabeled acetamide, but the presence of ¹³C-¹³C coupling can provide additional structural information. In ¹H NMR, the protons attached to the ¹³C-labeled carbon atoms will exhibit coupling to ¹³C, resulting in satellite peaks that can be used for quantification and structural analysis.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the C-C and C=O bonds in this compound will be slightly shifted to lower wavenumbers compared to unlabeled acetamide due to the heavier carbon isotopes. This shift can be observed in the IR spectrum and can be used to confirm the presence of the isotopic label.

Experimental Protocols

The primary application of this compound is in metabolic tracing studies. Below is a general experimental workflow for a cell-based metabolic labeling experiment using this compound, which can be adapted for specific research questions.

Experimental Workflow: Metabolic Tracing with this compound

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture prepare_media Prepare Labeling Media (with this compound) incubation Incubate Cells prepare_media->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms nmr NMR Analysis extraction->nmr data_analysis Data Analysis & Interpretation lc_ms->data_analysis nmr->data_analysis

Caption: A general workflow for a cell-based metabolic tracing experiment using this compound.

1. Cell Culture and Media Preparation:

  • Culture cells of interest to the desired confluency under standard conditions.

  • Prepare the labeling medium by supplementing the appropriate base medium with this compound at the desired concentration. The concentration should be optimized based on the specific cell type and experimental goals. Ensure the unlabeled acetamide is removed from the medium if necessary.

2. Metabolic Labeling:

  • Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound containing labeling medium to the cells.

  • Incubate the cells for a specific period. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the metabolites. Time-course experiments are often recommended to monitor the incorporation of the label over time.

3. Metabolic Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly quench the cells by washing with ice-cold PBS or by using a cold quenching solution (e.g., cold methanol).

  • Extract the intracellular metabolites using a suitable extraction solvent, such as a mixture of methanol, acetonitrile, and water. The choice of extraction method should be optimized to ensure efficient extraction of the target metabolites.

4. Sample Analysis by Mass Spectrometry or NMR:

  • LC-MS/MS Analysis:

    • Separate the extracted metabolites using liquid chromatography (LC).

    • Analyze the separated metabolites using a mass spectrometer (MS) to detect and quantify the mass isotopologues of downstream metabolites. The mass shift of +2 amu per incorporated acetyl group from this compound will be monitored.

  • NMR Analysis:

    • Analyze the metabolite extracts by ¹H or ¹³C NMR spectroscopy to identify and quantify labeled metabolites. The characteristic splitting patterns and chemical shifts will provide information on the position and extent of labeling.

5. Data Analysis and Interpretation:

  • Process the raw data from the MS or NMR analysis to determine the isotopic enrichment in various metabolites.

  • Use the labeling patterns to trace the metabolic fate of the acetyl group from acetamide and to quantify the flux through relevant metabolic pathways.

Metabolic Fate of Acetamide

Acetamide is known to be metabolized in vivo, where it can enter the central carbon metabolism. The primary metabolic fate of the acetyl group from acetamide is its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle or be utilized for fatty acid synthesis.

metabolic_fate acetamide This compound acetate Acetate-13C2 acetamide->acetate Hydrolysis acetyl_coa Acetyl-CoA-13C2 acetate->acetyl_coa Activation tca TCA Cycle acetyl_coa->tca fatty_acid Fatty Acid Synthesis acetyl_coa->fatty_acid

Caption: The metabolic fate of this compound, illustrating its entry into central carbon metabolism.

This metabolic conversion makes this compound a useful tracer for studying pathways that utilize acetyl-CoA. By monitoring the incorporation of the ¹³C label into TCA cycle intermediates, amino acids, and fatty acids, researchers can gain insights into the metabolic activity of cells and tissues under various conditions.

Conclusion

This compound is a versatile and powerful tool for researchers investigating cellular metabolism and the fate of small molecules in biological systems. Its distinct physical and chemical properties, particularly its mass and spectral characteristics, allow for precise tracking and quantification in complex biological samples. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and executing robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

A Technical Guide to the Synthesis and Isotopic Purity of Acetamide-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetamide-¹³C₂. The methodologies detailed herein are curated for professionals in research and development who require high-purity, isotopically labeled compounds for their studies. This document outlines a robust synthetic route starting from commercially available ¹³C₂-acetic acid and provides detailed protocols for assessing isotopic enrichment using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Acetamide-¹³C₂

The most direct and efficient synthesis of Acetamide-¹³C₂ involves the reaction of ¹³C₂-acetic acid with a suitable aminating agent. Two primary methods are presented: the direct reaction with urea and a two-step process via an acetyl chloride intermediate.

Method 1: Direct Amidation with Urea

This method provides a straightforward, one-pot synthesis of Acetamide-¹³C₂ from ¹³C₂-acetic acid and urea. The reaction proceeds by heating the two reagents, which forms an intermediate that subsequently decomposes to the desired amide and carbon dioxide.

  • In a round-bottom flask equipped with a reflux condenser, combine ¹³C₂-acetic acid (1.0 eq) and urea (1.05 eq).

  • Heat the mixture to reflux. The reaction progress can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete (typically 1-2 hours, or when gas evolution ceases), allow the mixture to cool to room temperature.

  • The crude Acetamide-¹³C₂ can be purified by distillation or recrystallization from a suitable solvent system, such as a mixture of benzene and ethyl acetate.

Method 2: Synthesis via ¹³C₂-Acetyl Chloride

This two-step method involves the initial conversion of ¹³C₂-acetic acid to ¹³C₂-acetyl chloride, followed by amination with ammonia. This route can offer higher purity if the intermediate acetyl chloride is purified before amination.

Step 1: Synthesis of ¹³C₂-Acetyl Chloride

  • Place ¹³C₂-acetic acid (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the acetic acid at room temperature with stirring.

  • After the addition is complete, gently heat the mixture to reflux for 1 hour to drive the reaction to completion.

  • The resulting ¹³C₂-acetyl chloride can be purified by distillation.

Step 2: Amination of ¹³C₂-Acetyl Chloride

  • Cool the purified ¹³C₂-acetyl chloride in an ice bath.

  • Slowly add the ¹³C₂-acetyl chloride to a stirred, concentrated solution of aqueous ammonia (a slight excess). The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue stirring for 30 minutes.

  • The Acetamide-¹³C₂ can be isolated by evaporation of the solvent and subsequent purification by recrystallization.

Synthesis Pathway of Acetamide-¹³C₂

G cluster_0 Method 1: Direct Amidation cluster_1 Method 2: Via Acetyl Chloride 13C2_Acetic_Acid_1 ¹³C₂-Acetic Acid Reaction_1 Reflux 13C2_Acetic_Acid_1->Reaction_1 Urea Urea Urea->Reaction_1 Acetamide_13C2_1 Acetamide-¹³C₂ Reaction_1->Acetamide_13C2_1 13C2_Acetic_Acid_2 ¹³C₂-Acetic Acid Reaction_2a Reaction 13C2_Acetic_Acid_2->Reaction_2a SOCl2 SOCl₂ SOCl2->Reaction_2a 13C2_Acetyl_Chloride ¹³C₂-Acetyl Chloride Reaction_2a->13C2_Acetyl_Chloride Reaction_2b Amination 13C2_Acetyl_Chloride->Reaction_2b Ammonia Ammonia (aq) Ammonia->Reaction_2b Acetamide_13C2_2 Acetamide-¹³C₂ Reaction_2b->Acetamide_13C2_2

Caption: Synthetic routes to Acetamide-¹³C₂.

Isotopic Purity Analysis

The determination of the isotopic purity of Acetamide-¹³C₂ is critical to ensure the quality and reliability of subsequent studies. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS), particularly with a Time-of-Flight (TOF) analyzer, is a powerful tool for determining the isotopic distribution of a labeled compound.

  • Sample Preparation: Prepare a dilute solution of the synthesized Acetamide-¹³C₂ in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a TOF mass analyzer.

  • Data Acquisition: Infuse the sample directly or inject it onto a chromatographic column for separation from any impurities. Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the ion cluster corresponding to the protonated Acetamide-¹³C₂.

    • Determine the accurate mass and relative abundance of each isotopologue peak (M, M+1, M+2, etc.).

    • Correct the observed abundances for the natural isotopic abundance of other elements (H, N, O) to isolate the contribution from the ¹³C labeling.

    • Calculate the isotopic purity by comparing the abundance of the fully labeled species to the sum of all species.

IsotopologueTheoretical m/z ([M+H]⁺)Expected Abundance (%)Observed Abundance (%)
Unlabeled (¹²C₂)60.0449< 0.10.05
Singly Labeled (¹³C¹)61.0483< 1.00.95
Doubly Labeled (¹³C₂)62.0516> 99.099.00
NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides direct evidence of the incorporation and position of the ¹³C labels.

  • Sample Preparation: Dissolve a sufficient amount of the Acetamide-¹³C₂ sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The presence of two signals corresponding to the carbonyl and methyl carbons will confirm the labeling.

    • The ¹³C-¹³C coupling constant can also be observed, providing further confirmation of the double labeling.

  • Data Analysis:

    • Integrate the signals corresponding to the ¹³C-labeled species.

    • If unlabeled or singly labeled species are present at detectable levels, their signals will appear at slightly different chemical shifts and can be integrated separately to determine their relative abundance.

    • Isotopic purity is calculated from the relative integrals of the labeled and unlabeled species.

Carbon PositionChemical Shift (ppm, DMSO-d₆)¹³C-¹³C Coupling (J, Hz)Isotopic Enrichment (%)
C=O~172~52> 99
CH₃~22~52> 99

Isotopic Purity Analysis Workflow

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis Synthesized_Acetamide Synthesized Acetamide-¹³C₂ MS_Sample_Prep Sample Preparation Synthesized_Acetamide->MS_Sample_Prep NMR_Sample_Prep Sample Preparation Synthesized_Acetamide->NMR_Sample_Prep LC_MS_Analysis LC-MS (ESI-TOF) Analysis MS_Sample_Prep->LC_MS_Analysis MS_Data_Processing Data Processing & Correction LC_MS_Analysis->MS_Data_Processing MS_Purity Isotopic Purity Calculation MS_Data_Processing->MS_Purity 13C_NMR_Acquisition ¹³C NMR Data Acquisition NMR_Sample_Prep->13C_NMR_Acquisition NMR_Data_Processing Spectral Integration 13C_NMR_Acquisition->NMR_Data_Processing NMR_Purity Isotopic Enrichment Calculation NMR_Data_Processing->NMR_Purity

Caption: Workflow for isotopic purity analysis.

Conclusion

This guide has detailed robust and reliable methods for the synthesis of Acetamide-¹³C₂ and the subsequent determination of its isotopic purity. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident production and characterization of this important isotopically labeled compound. The high isotopic enrichment achievable through these methods ensures the integrity of data in downstream applications such as metabolic flux analysis and mechanistic studies.

Acetamide-13C2: Key Identifiers and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides the Chemical Abstracts Service (CAS) number and molecular weight for the isotopically labeled compound Acetamide-13C2.

The designated CAS number for this compound is 600726-26-9 [1][2][3]. Its molecular formula is represented as ¹³C₂H₅NO[3][].

The molecular weight of this compound is 61.05 g/mol [2][3][]. This value is calculated based on the inclusion of two Carbon-13 isotopes in place of the more common Carbon-12. For comparison, the molecular weight of standard, unlabeled acetamide is 59.07 g/mol [5].

Summary of Properties

PropertyValue
Chemical Name This compound
Synonym Ethanamide-13C2[2][3]
CAS Number 600726-26-9[1][2][3]
Molecular Formula ¹³C₂H₅NO[2][3][]
Molecular Weight 61.05 g/mol [2][3][]
Appearance White Solid[3]
Melting Point 79-81°C[3]
Storage Room Temperature[3]
Solubility DMSO, Methanol[3]

Note: There are other isotopic variations of acetamide, such as this compound,15N, which has a different CAS number (2727464-32-4) and a molecular weight of approximately 62.05 g/mol due to the additional presence of a Nitrogen-15 isotope[6][7]. It is crucial to distinguish between these isotopologues for accurate experimental design and data interpretation.

References

Unlocking Cellular Metabolism: A Technical Guide to 13C Labeled Compounds in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and applications of 13C labeled compounds in metabolic research. By providing a comprehensive understanding of stable isotope tracing, this guide equips researchers with the knowledge to design, execute, and interpret experiments that illuminate the intricate workings of cellular metabolism, accelerate drug discovery, and unravel disease mechanisms.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound of interest within a biological system.[1] This is achieved by replacing one or more atoms in the molecule with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is utilized in place of the more abundant ¹²C. The foundational principle involves introducing a ¹³C-enriched substrate, such as glucose or glutamine, to cells or an organism.[1] This labeled substrate is then taken up and assimilated into various metabolic pathways.[1] As the labeled carbon atoms traverse through glycolysis, the Krebs cycle, and other interconnected pathways, they become integrated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.

The primary analytical techniques for detecting and quantifying the incorporation of ¹³C are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] These methods allow for the precise measurement of isotopic enrichment in different metabolites, providing a quantitative snapshot of metabolic pathway activity.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates of intracellular reactions, or fluxes.[1] By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, ¹³C-MFA provides a detailed map of cellular metabolism.[1] This is particularly valuable for understanding how metabolic pathways are altered in disease states like cancer or in response to drug treatments.[1] For instance, it can reveal how cancer cells reroute glucose metabolism to fuel rapid proliferation.[1]

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design and isotope labeling to data analysis and flux estimation.

G cluster_0 Experimental Design cluster_1 Isotope Labeling Experiment cluster_2 Data Acquisition cluster_3 Data Analysis & Flux Estimation Tracer Selection Tracer Selection Cell Culture Cell Culture Tracer Selection->Cell Culture Model Definition Model Definition Flux Calculation Flux Calculation Model Definition->Flux Calculation Isotopic Steady State Isotopic Steady State Cell Culture->Isotopic Steady State Metabolite Extraction Metabolite Extraction Isotopic Steady State->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Isotopologue Distribution Analysis Isotopologue Distribution Analysis MS or NMR Analysis->Isotopologue Distribution Analysis Isotopologue Distribution Analysis->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate->AlphaKG G 13C-Labeled Substrate 13C-Labeled Substrate Cellular Uptake Cellular Uptake 13C-Labeled Substrate->Cellular Uptake Metabolic Network Metabolic Network Cellular Uptake->Metabolic Network Labeled Metabolites Labeled Metabolites Metabolic Network->Labeled Metabolites Analytical Detection (MS/NMR) Analytical Detection (MS/NMR) Labeled Metabolites->Analytical Detection (MS/NMR) Data Analysis Data Analysis Analytical Detection (MS/NMR)->Data Analysis Pathway Activity Pathway Activity Data Analysis->Pathway Activity

References

In-Depth Technical Guide to the Safe Handling of Acetamide-13C2 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for the use of Acetamide-13C2 in a laboratory setting. While isotopically labeled compounds like this compound exhibit chemical behavior nearly identical to their unlabeled counterparts, this guide emphasizes safety measures pertinent to its classification as a potential carcinogen and outlines its primary applications in research.

Chemical and Physical Properties

Stable isotope labeling with Carbon-13 does not significantly alter the physical or chemical properties of Acetamide. The properties of unlabeled Acetamide are therefore presented as a reliable reference for this compound.

PropertyValueReference
Chemical Formula ¹³C₂H₅NOLGC Standards
Molecular Weight 61.05 g/mol LGC Standards
Appearance Colorless to white crystalline solid[1][2]
Odor Mousy, musty odor[1]
Melting Point 78-82 °C[1]
Boiling Point 222 °C[1]
Solubility Soluble in water (1g in 0.5mL), alcohol (1g in 2mL), and chloroform.[1]
Density 1.159 g/cm³[1]
Vapor Pressure 1 hPa (1 mmHg) at 65 °C[1]
Hygroscopicity Deliquescent; absorbs moisture from the air.[1][3]

Safety and Hazard Information

The primary hazard associated with Acetamide, and by extension this compound, is its classification as a suspected carcinogen.[1][4][5] It is crucial to handle this compound with extreme caution to minimize exposure.

Hazard Classification
HazardCategoryGHS Statement
Carcinogenicity Category 2H351: Suspected of causing cancer
Toxicological Data
TestSpeciesRouteValue
LD50 RatOral7000 mg/kg

Note: This data is for unlabeled Acetamide.

Personal Protective Equipment (PPE)

Due to its carcinogenic potential, a stringent PPE protocol is mandatory when handling this compound.[6][7][8][9]

PPESpecification
Hand Protection Nitrile rubber gloves.
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Body Protection A fully fastened laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust is generated.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

Handling
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[7][10]

  • Minimizing Dust: Avoid creating dust when handling the solid form. Use appropriate tools for transfer.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[11]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[11]

  • Hygroscopicity: Due to its deliquescent nature, protect from moisture. Storage in a desiccator or with a desiccant is recommended.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

First Aid Measures
ExposureFirst Aid Procedure
Inhalation Move the individual to fresh air. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Accidental Release
  • Small Spills:

    • Wear appropriate PPE.

    • Gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ensure the area is well-ventilated.

    • Follow institutional emergency procedures for hazardous material spills.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of it down the drain.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify an unlabeled analyte in a complex matrix by spiking a known amount of this compound as an internal standard.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Sample Preparation:

    • To each experimental sample, control, and calibration standard, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument.

    • Vortex each sample to ensure thorough mixing.

    • Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method to detect both the unlabeled analyte and this compound.

    • The mass transition for this compound will be shifted by +2 m/z units compared to the unlabeled acetamide.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the this compound internal standard for each sample.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the experimental samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Analyte Analyte in Complex Matrix Spike Spike Sample with Internal Standard Analyte->Spike IS_Stock This compound Internal Standard (Known Concentration) IS_Stock->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for using this compound as an internal standard.

Use as a Metabolic Tracer

Objective: To trace the metabolic fate of the acetyl group in a biological system.

Methodology:

  • Cell Culture or Animal Model Preparation:

    • Prepare the biological system of interest (e.g., cultured cells, animal model).

    • Ensure the system is in a defined metabolic state.

  • Introduction of this compound:

    • Introduce this compound into the system. For cell cultures, this may involve adding it to the culture medium. For animal models, administration could be via injection or gavage.

    • The concentration and duration of exposure will depend on the specific experimental goals.

  • Metabolite Extraction:

    • At specified time points, quench the metabolism and extract metabolites from the cells, tissues, or biofluids.

    • Common extraction methods include using cold methanol/water/chloroform mixtures.

  • Analysis by Mass Spectrometry or NMR:

    • Analyze the extracted metabolites using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

    • Look for the incorporation of the ¹³C₂ label into downstream metabolites of acetyl-CoA, such as citrate, glutamate, and fatty acids.

  • Data Analysis:

    • Determine the mass isotopologue distribution (MID) for metabolites of interest.

    • Use metabolic modeling software to calculate metabolic fluxes based on the labeling patterns.

G cluster_tca TCA Cycle cluster_other Other Pathways Acetamide13C2 This compound AcetylCoA13C2 Acetyl-CoA (¹³C₂) Acetamide13C2->AcetylCoA13C2 Citrate Citrate (¹³C₂) AcetylCoA13C2->Citrate FattyAcids Fatty Acids (¹³C labeled) AcetylCoA13C2->FattyAcids AlphaKG α-Ketoglutarate (¹³C₂) Citrate->AlphaKG Succinate Succinate (¹³C₂) Glutamate Glutamate (¹³C₂) AlphaKG->Glutamate Malate Malate (¹³C₂)

Caption: Simplified metabolic fate of this compound's acetyl group.

References

In-Depth Technical Guide to the Spectral Data and Characterization of Acetamide-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and characterization of Acetamide-13C2. Given the limited publicly available experimental data for the isotopically labeled compound, this guide combines data from unlabeled acetamide with predicted spectral characteristics for this compound, based on established spectroscopic principles. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, particularly in applications such as quantitative mass spectrometry and mechanistic studies.

Physicochemical Properties

Acetamide is a hygroscopic solid with a characteristic mousy odor when impure.[1] It is the simplest amide derived from acetic acid. The introduction of two ¹³C isotopes into the acetamide molecule increases its molecular weight, which is a key feature for its use as an internal standard.

PropertyValue (Unlabeled Acetamide)Expected Value (this compound)
Molecular Formula C₂H₅NO¹³C₂H₅NO
Molecular Weight 59.07 g/mol [2]61.07 g/mol
CAS Number 60-35-5[2]600726-26-9[3]
Appearance Colorless, deliquescent crystals[1]Colorless, deliquescent crystals
Melting Point 79-81 °C[2]79-81 °C
Boiling Point 221.2 °C (decomposes)[2]221.2 °C (decomposes)
Solubility Soluble in water, ethanol, pyridine, chloroform, glycerol[2]Soluble in water, ethanol, pyridine, chloroform, glycerol

Spectral Data

The following sections detail the expected and known spectral data for this compound. For comparative purposes, data for unlabeled acetamide is also provided.

Mass Spectrometry

Mass spectrometry is a critical technique for confirming the isotopic enrichment and purity of this compound. The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.

TechniqueParameterUnlabeled AcetamideThis compound (Observed/Expected)
GC-MS (EI)Molecular Ion (M⁺) 59.04 m/z61.04 m/z[4]
Key Fragmentation Ions m/z 44, 43, 42m/z 46, 45, 44
Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is the most definitive method for characterizing this compound. Instead of the typical single peaks observed for unlabeled acetamide (if proton-decoupled), the spectrum of the doubly labeled compound will show a complex pattern due to ¹³C-¹³C coupling.

Carbon AtomChemical Shift (δ) ppm (Unlabeled Acetamide in D₂O)Expected ¹³C NMR Spectrum for this compound
¹³CH₃ ~24.0 ppm[5]A doublet centered around 24.0 ppm due to coupling with the adjacent ¹³C=O carbon.
¹³C=O ~180.2 ppm[5]A doublet centered around 180.2 ppm due to coupling with the adjacent ¹³CH₃ carbon.

The one-bond carbon-carbon coupling constant (¹J_CC) is expected to be in the range of 35-60 Hz.

2.2.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show additional complexity compared to unlabeled acetamide due to coupling between the protons and the two ¹³C nuclei.

Proton(s)Chemical Shift (δ) ppm (Unlabeled Acetamide in D₂O)Expected ¹H NMR Spectrum for this compound
¹³CH₃ ~1.99 ppm[5]A doublet of doublets. The primary splitting will be due to the one-bond ¹H-¹³C coupling (~125 Hz), and a smaller two-bond ¹H-¹³C coupling to the carbonyl carbon will further split these signals.
NH₂ Broad signal, chemical shift is solvent and concentration dependentA broad signal, largely unaffected by the ¹³C labeling.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of unlabeled acetamide. The primary difference will be slight shifts to lower wavenumbers for vibrational modes involving the C-C and C=O bonds due to the heavier isotopes.

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Unlabeled Acetamide)Expected Shift for this compound
N-H Stretching3350-3180 (doublet)Minimal change
C=O Stretching~1670Shift to slightly lower wavenumber
N-H Bending~1600Minimal change
C-N Stretching~1400Minimal change
C-C Stretching~900Shift to slightly lower wavenumber

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of a doubly labeled acetyl donor.

Materials:

  • Acetic-1,2-¹³C₂ acid or Acetyl-¹³C₂ chloride

  • Ammonia (aqueous or anhydrous)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure (from Acetyl-¹³C₂ chloride):

  • Dissolve Acetyl-¹³C₂ chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent dropwise with vigorous stirring.

  • A white precipitate of ammonium chloride and this compound will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Filter the mixture to remove the ammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethyl acetate) to obtain pure this compound.

Spectral Data Acquisition

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially to clearly resolve the C-C coupling.

3.2.2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of acetamide from any impurities.

  • MS Conditions: Acquire mass spectra in the range of m/z 10-100.

3.2.3. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow for Synthesis and Characterization

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start [13C2]Acetic Acid reaction Ammonolysis start->reaction crude Crude this compound reaction->crude purification Recrystallization crude->purification product Pure this compound purification->product nmr NMR (1H, 13C) product->nmr Verify Structure ms Mass Spectrometry product->ms Confirm Mass ir IR Spectroscopy product->ir Identify Functional Groups

Caption: A flowchart illustrating the synthesis of this compound from a labeled precursor followed by its characterization using various spectroscopic techniques.

Use as an Internal Standard in Quantitative MS

G Workflow for Quantitative Analysis using this compound as an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (containing unlabeled Acetamide) spike Spike Sample with Internal Standard sample->spike is This compound (Internal Standard) is->spike extract Extraction spike->extract lcms LC-MS/MS extract->lcms peak_unlabeled Peak Area of Unlabeled Acetamide lcms->peak_unlabeled peak_labeled Peak Area of This compound lcms->peak_labeled ratio Calculate Peak Area Ratio peak_unlabeled->ratio peak_labeled->ratio concentration Determine Concentration of Unlabeled Acetamide ratio->concentration curve Calibration Curve curve->concentration

Caption: A diagram showing the workflow of using this compound as an internal standard for the accurate quantification of unlabeled acetamide in a sample by LC-MS/MS.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Acetamide-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Acetamide-¹³C₂, a stable isotope-labeled variant of acetamide. Understanding the fragmentation of this compound is crucial for its application in various research and development areas, including metabolic studies, quantitative proteomics, and as an internal standard in analytical chemistry. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a clear format, and provides a general experimental protocol for its analysis.

Introduction to Acetamide and its Labeled Analog

Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid. Its stable isotope-labeled counterpart, Acetamide-¹³C₂, contains two ¹³C atoms, which strategically shift the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This predictable mass shift allows for precise tracking and quantification in complex biological matrices.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of unlabeled acetamide is well-documented, primarily involving alpha-cleavage. Based on this established pathway, we can predict the fragmentation of Acetamide-¹³C₂.

The molecular weight of unlabeled acetamide is 59.07 g/mol .[1] For Acetamide-¹³C₂, with the two carbon atoms being ¹³C, the monoisotopic mass is increased by two mass units to 61.07 g/mol .

The primary fragmentation of amides involves the cleavage of bonds adjacent to the carbonyl group.[2][3] In the case of acetamide, the most prominent fragmentation is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. A competing fragmentation pathway involves the loss of the amino group (•NH₂).

For Acetamide-¹³C₂, the positions of the two heavy carbon isotopes will determine the m/z of the resulting fragment ions. Assuming the labeling is on both the methyl and carbonyl carbons ([¹³CH₃]¹³CONH₂), the following fragmentation pathways are predicted:

Pathway A: Alpha-Cleavage

The primary fragmentation route is the cleavage of the C-C bond, resulting in the loss of a ¹³C-labeled methyl radical.

[¹³CH₃¹³CONH₂]⁺• → [¹³CONH₂]⁺ + •¹³CH₃

Pathway B: C-N Bond Cleavage

A secondary fragmentation pathway involves the cleavage of the C-N bond.

[¹³CH₃¹³CONH₂]⁺• → [¹³CH₃¹³CO]⁺ + •NH₂

A diagram illustrating the predicted fragmentation pathway is provided below.

Fragmentation_Pathway M [¹³CH₃¹³CONH₂]⁺• m/z = 61 L1 - •¹³CH₃ M->L1 L2 - •NH₂ M->L2 F1 [¹³CONH₂]⁺ m/z = 45 F2 [¹³CH₃¹³CO]⁺ m/z = 45 L1->F1 L2->F2

Predicted EI fragmentation pathway of Acetamide-¹³C₂.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the molecular ion and the major fragment ions of Acetamide-¹³C₂ under electron ionization, based on the fragmentation of unlabeled acetamide where the base peak is often observed at m/z 44.[4]

IonStructurePredicted m/zNotes
Molecular Ion [M]⁺•[¹³CH₃¹³CONH₂]⁺•61The parent ion containing both ¹³C isotopes.
Fragment 1[¹³CONH₂]⁺45Resulting from the loss of a ¹³C-labeled methyl radical. This is predicted to be a major fragment.
Fragment 2[¹³CH₃¹³CO]⁺45Resulting from the loss of an amino radical. This fragment has the same nominal mass as Fragment 1.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of Acetamide-¹³C₂ using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of Acetamide-¹³C₂ in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a small polar molecule like acetamide.

    • Inlet: Split/splitless injector. For initial analysis, a split injection with a ratio of 20:1 can be used.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase to 200 °C at a rate of 15 °C/min.

      • Hold: Maintain at 200 °C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan mode from m/z 35 to 100 to obtain a complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, focusing on m/z 61 and 45.

4.3. Data Analysis

  • Mass Spectrum Interpretation: The resulting mass spectrum should be analyzed to identify the molecular ion peak at m/z 61 and the major fragment ion peak at m/z 45.

  • Fragmentation Pattern Confirmation: The observed fragmentation pattern should be compared to the predicted pattern to confirm the identity of the compound.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL in Methanol) P2 Create Dilution Series P1->P2 A1 Inject Sample into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Full Scan or SIM) A3->A4 D1 Identify Molecular Ion (m/z 61) A4->D1 D2 Identify Fragment Ions (m/z 45) A4->D2 D3 Confirm Fragmentation Pattern D1->D3 D2->D3

General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of Acetamide-¹³C₂ is predicted to be dominated by alpha-cleavage, resulting in a characteristic fragment ion at m/z 45. The molecular ion is expected at m/z 61. This predictable fragmentation pattern, combined with the distinct mass shift from its unlabeled counterpart, makes Acetamide-¹³C₂ an excellent tool for a variety of applications in scientific research and drug development. The provided experimental protocol offers a starting point for the successful analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Acetamide-13C2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of atoms through metabolic pathways to elucidate cellular physiology and identify metabolic reprogramming in disease states. Acetamide-13C2 is a stable isotope-labeled compound that can serve as a metabolic tracer to investigate cellular carbon and nitrogen metabolism. When introduced into cell culture, this compound can be metabolized, and its 13C-labeled atoms can be incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of specific metabolic pathway activities using mass spectrometry-based metabolomics.

These application notes provide a detailed protocol for the use of this compound in cell culture experiments, from cell preparation and labeling to metabolite extraction and analysis. The information is intended to be a comprehensive guide for researchers initiating studies with this tracer.

Principle of this compound Tracing

This compound is expected to be taken up by cells and hydrolyzed by intracellular amidases to produce acetate-13C2 and ammonia. The resulting 13C-labeled acetate can then be activated to acetyl-CoA-13C2, a central metabolite that feeds into various critical metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into the activity of these pathways.

Key Applications

  • TCA Cycle Flux Analysis: Determine the contribution of acetate to the TCA cycle by monitoring the incorporation of 13C into TCA cycle intermediates like citrate, succinate, and malate.

  • Fatty Acid Synthesis: Trace the flow of carbon from acetate into the de novo synthesis of fatty acids.

  • Metabolic Reprogramming Studies: Investigate how cancer cells or other diseased cells alter their metabolism to utilize alternative carbon sources like acetate.

  • Drug Discovery: Evaluate the effect of therapeutic compounds on acetate metabolism and related pathways.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical this compound labeling experiment to serve as a reference for expected outcomes. Actual results will vary depending on the cell type, experimental conditions, and analytical methods.

ParameterValueNotes
Cell Line HeLaHuman cervical cancer cell line
This compound Concentration 1 mMOptimal concentration should be determined empirically.
Incubation Time 24 hoursTime course experiments are recommended to determine optimal labeling time.
% 13C Enrichment in Citrate (M+2) 15%Indicates significant entry of acetate-13C2 into the TCA cycle.
% 13C Enrichment in Palmitate (M+2) 5%Demonstrates incorporation of acetate-13C2 into fatty acid synthesis.
Cell Viability >95%Assessed by Trypan Blue exclusion to ensure no toxicity at the used concentration.

Experimental Protocols

Materials
  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 12-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol for this compound Labeling in Cell Culture
  • Cell Seeding:

    • Culture cells in complete medium to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into 6-well or 12-well plates at a density appropriate for your cell line to reach ~70-80% confluency at the time of labeling.

    • Allow cells to attach and grow for 24 hours.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing base medium (e.g., glucose-free DMEM) with dialyzed FBS, glucose, glutamine, and other necessary components, except for unlabeled acetate.

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add the this compound stock solution to the prepared medium to achieve the desired final concentration (e.g., 1 mM). A concentration range of 0.1 mM to 5 mM can be tested to find the optimal concentration for your cell line.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed this compound containing labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. A time-course experiment is recommended to determine the time to reach isotopic steady state.[1]

  • Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[2][3]

    • Incubate on ice for 10 minutes to quench metabolism and extract metabolites.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • The metabolite extract can be stored at -80°C until analysis.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., 50% acetonitrile in water with 0.1% formic acid).[4]

    • Vortex the samples and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable LC method (e.g., HILIC or reversed-phase chromatography) to separate the metabolites.

    • Set up the mass spectrometer to acquire data in a way that allows for the detection and quantification of different isotopologues of the metabolites of interest.

    • Process the raw data using specialized software to identify metabolites and determine the fractional enrichment of 13C in each metabolite.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding prep_medium 3. Prepare Labeling Medium with this compound labeling 4. Incubate Cells with Labeling Medium prep_medium->labeling wash_cells 5. Wash Cells labeling->wash_cells quench_extract 6. Quench & Extract with Cold 80% Methanol wash_cells->quench_extract centrifuge 7. Centrifuge & Collect Supernatant quench_extract->centrifuge dry_reconstitute 8. Dry & Reconstitute Metabolite Extract centrifuge->dry_reconstitute lcms_analysis 9. LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_processing 10. Data Processing & Isotopologue Analysis lcms_analysis->data_processing

Caption: Experimental workflow for this compound labeling in cell culture.

Metabolic_Pathway acetamide This compound acetate Acetate-13C2 acetamide->acetate Amidase acetyl_coa Acetyl-CoA-13C2 acetate->acetyl_coa ACSS2 tca TCA Cycle acetyl_coa->tca fas Fatty Acid Synthesis acetyl_coa->fas tca_intermediates 13C-TCA Intermediates (Citrate, Malate, etc.) tca->tca_intermediates fatty_acids 13C-Fatty Acids fas->fatty_acids

Caption: Potential metabolic fate of this compound in cells.

References

Application Notes and Protocols for Acetamide-13C2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of small molecules in complex biological matrices is a critical aspect of drug development, clinical diagnostics, and academic research. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the use of Acetamide-13C2 as an internal standard for the sensitive and accurate quantification of acetamide in various sample types by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Acetamide is a small organic compound that can be present as a metabolite, a degradation product, or a genotoxic impurity in pharmaceutical substances.[3][4] Therefore, a robust and reliable analytical method for its quantification is essential. This compound, as a stable isotope-labeled (SIL) internal standard, is an ideal tool for this purpose. It shares identical chemical and physical properties with the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby providing high accuracy and precision in quantification.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known amount of the stable isotope-labeled internal standard (this compound) is added to the sample containing the analyte of interest (acetamide) at the earliest stage of sample preparation. The SIL internal standard and the native analyte are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing this ratio to a calibration curve.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of acetamide using this compound as an internal standard. The data presented is representative of what can be achieved and is based on performance data for similar small molecule quantification using stable isotope-labeled internal standards.[3][5][6]

Table 1: Linearity and Range

ParameterValue
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Linearity ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%) (n=18)
Lower Limit of Quantitation (LLOQ)0.5≤ 15%85 - 115%≤ 15%85 - 115%
Low QC1.5≤ 10%90 - 110%≤ 10%90 - 110%
Medium QC75≤ 10%90 - 110%≤ 10%90 - 110%
High QC400≤ 10%90 - 110%≤ 10%90 - 110%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.585 - 115%85 - 115%
High QC40085 - 115%85 - 115%

Experimental Protocols

Materials and Reagents
  • Acetamide (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of acetamide and this compound into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with methanol.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the acetamide intermediate stock solution with methanol to achieve concentrations ranging from 5 to 5000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each sample, except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Dilute with 100 µL of ultrapure water containing 0.1% formic acid.

  • Cap the vial and vortex to mix before placing it in the autosampler.

LC-MS/MS Parameters

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time50 ms

Table 6: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetamide60.144.115
This compound (IS)62.145.115
Data Analysis and Quantification
  • Integrate the peak areas for the analyte (acetamide) and the internal standard (this compound) for each sample and standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression with 1/x² weighting to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis and Quantification lcms->data_analysis result Final Concentration of Acetamide data_analysis->result idms_principle cluster_sample Initial Sample cluster_spiked_sample Sample with Internal Standard cluster_processed_sample After Sample Preparation cluster_ms_detection Mass Spectrometry Detection analyte Analyte (Acetamide) spiked_analyte Analyte matrix Matrix Components spiked_matrix Matrix processed_analyte Analyte spiked_analyte->processed_analyte lost_analyte Analyte (Lost) spiked_analyte->lost_analyte Losses internal_standard Internal Standard (this compound) processed_is Internal Standard internal_standard->processed_is lost_is IS (Lost) internal_standard->lost_is Proportional Losses ratio Measure Peak Area Ratio (Analyte / IS) processed_analyte->ratio processed_is->ratio

References

Quantitative Proteomics Using Acetamide-¹³C₂ Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate quantitative proteomics. Acetamide-¹³C₂ labeling is a robust and cost-effective chemical labeling method for the relative quantification of proteins in complex biological samples. This technique introduces a heavy isotope tag onto the N-termini of peptides and the ε-amino group of lysine residues.[1] The resulting mass shift allows for the direct comparison of peptide abundances from different samples within a single mass spectrometry analysis, minimizing experimental variability and enhancing quantitative accuracy.

This document provides detailed application notes and protocols for quantitative proteomics using Acetamide-¹³C₂ labeling, from sample preparation to data analysis.

Principle of the Method

The core of this method lies in the differential labeling of peptide samples with light (unlabeled) acetic anhydride and heavy (¹³C₂) acetic anhydride. The primary amine groups of peptides (N-terminus and lysine side chains) are acetylated. The "light" sample is treated with standard acetic anhydride, while the "heavy" sample is labeled with Acetic anhydride-1,1'-¹³C₂.[1] After labeling, the samples are mixed and analyzed by LC-MS/MS. The mass difference between the heavy and light labeled peptides allows for their differentiation and relative quantification based on the signal intensities of the isotopic pairs.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using Acetamide-¹³C₂ labeling is outlined below.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Protein Digestion p2->p3 l1 Light Labeling (Acetic Anhydride) l2 Heavy Labeling (Acetamide-13C2) m1 Sample Pooling & Cleanup m2 LC-MS/MS Analysis m1->m2 d1 Peptide Identification m2->d1 d2 Peptide Quantification d1->d2 d3 Protein Ratio Calculation d2->d3

Caption: A general workflow for quantitative proteomics using Acetamide-¹³C₂ labeling.

Detailed Experimental Protocols

Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is a general guideline and may require optimization based on the sample type.

Materials:

  • Lysis buffer (e.g., 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.0, with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM TEAB, pH 8.0

Protocol:

  • Protein Extraction: Lyse cells or tissues in lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction: To the protein extract, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

Acetamide-¹³C₂ Labeling

Materials:

  • Digested peptide samples

  • Acetic anhydride (light label)

  • Acetic anhydride-1,1'-¹³C₂ (heavy label)

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Hydroxylamine or Tris buffer for quenching

  • C18 desalting columns

Protocol:

  • Sample Preparation: Ensure the digested peptide samples are dissolved in 100 mM ammonium bicarbonate, pH 8.0.

  • Labeling Reaction:

    • For the "heavy" labeled sample, add Acetic anhydride-1,1'-¹³C₂ to the peptide solution. A 10-fold molar excess of the anhydride over the total amine groups is recommended as a starting point.[1]

    • For the "light" control sample, add the same molar excess of standard acetic anhydride.[1]

    • Incubate the reactions for 1 hour at room temperature with gentle agitation.[1]

  • Quenching the Reaction: Add hydroxylamine or an excess of a primary amine-containing buffer (e.g., Tris) to consume the excess acetic anhydride.[1]

  • Sample Pooling and Desalting: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio. Desalt the pooled sample using C18 columns to remove excess reagents and salts. Elute the labeled peptides using a solution of 50% acetonitrile and 0.1% formic acid.[1]

  • Sample Preparation for MS: Lyophilize or dry the pooled sample and reconstitute it in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).[1]

Data Presentation: Quantitative Data Summary

The following table presents representative quantitative data from a hypothetical experiment comparing a control and a treated sample using Acetamide-¹³C₂ labeling.

Protein AccessionGene SymbolPeptide SequenceChargeControl Intensity (Light)Treated Intensity (Heavy)Ratio (Heavy/Light)p-value
P02768ALBLVNEVTEFAK21.5E+081.4E+080.930.65
P60709ACTBVAPEEHPVLLTEAPLNPK32.1E+082.2E+081.050.78
P08670VIMSLPLPNFSSLNLRETNLDSLPLVDTHSK49.8E+071.1E+081.120.43
P06733EGFRTFLPVPEYINQSVPK34.5E+069.2E+062.040.01
P27361GRB2IYVAPASAHSGIVLSLTNR33.1E+065.9E+061.900.03
Q07817SHC1DLFDYVAPDMK22.8E+065.5E+061.960.02
P42336MAPK3YVVTRWRPEL21.9E+073.6E+071.890.04
P28482MAPK1YIQYIQSR22.3E+074.4E+071.910.03

Performance Characteristics:

ParameterValue
Labeling Efficiency>99%[1]
Peptide Recovery>90%
Quantitative Accuracy (CV)<15%
Dynamic Range of Quantification2-3 orders of magnitude

Data Analysis Workflow

A general workflow for the analysis of data from Acetamide-¹³C₂ labeling experiments is as follows:

  • Peptide-Spectrum Matching (PSM): The raw MS/MS data is searched against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). The search parameters should include the mass modifications for the light (acetylation) and heavy (¹³C₂-acetylation) labels on the N-terminus and lysine residues.

  • Peptide and Protein Identification: Peptides and their corresponding proteins are identified with a controlled false discovery rate (FDR), typically at 1%.

  • Quantification: The abundance of each peptide is determined by calculating the area under the curve for the extracted ion chromatograms of the light and heavy isotopic pairs.

  • Normalization: The data is normalized to account for any variations in sample loading.

  • Protein Ratio Calculation: The ratios of the heavy to light peptides are used to calculate the relative abundance of the corresponding proteins. Statistical tests are applied to determine the significance of the observed changes.

Application Example: EGFR Signaling Pathway

Quantitative proteomics is frequently used to study changes in protein abundance and post-translational modifications in signaling pathways upon stimulation or inhibition. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and differentiation, is a common subject of such studies.

Upon binding of EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC1. This initiates downstream signaling cascades, including the RAS-MAPK pathway, leading to the activation of transcription factors and changes in gene expression.

G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: A simplified diagram of the EGFR-MAPK signaling pathway.

Acetamide-¹³C₂ labeling can be used to quantify the changes in the abundance of these pathway components in response to EGF stimulation, providing insights into the dynamics of the signaling cascade. For instance, an increase in the phosphorylation of EGFR and the recruitment of GRB2 and SHC1 would be expected upon EGF treatment, leading to the activation of downstream kinases like MAPK1 and MAPK3.

References

Application Notes and Protocols for Acetamide-13C2 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[][2][3] This application note provides a detailed, step-by-step guide for performing metabolic flux analysis using Acetamide-13C2 as a tracer.

Acetamide, upon entering the cell, is metabolized to acetate, which is subsequently converted to acetyl-CoA.[4][5] Acetyl-CoA is a central metabolic intermediate, serving as the primary substrate for the tricarboxylic acid (TCA) cycle and as a fundamental building block for fatty acid and cholesterol biosynthesis. Therefore, this compound can be effectively utilized to probe the fluxes through these critical pathways. This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, providing a robust methodology to investigate the metabolic effects of novel therapeutics.

Principle of this compound Metabolic Flux Analysis

The core principle of this technique lies in the enzymatic conversion of this compound to [1,2-13C2]acetate within the cell. This labeled acetate is then activated to [1,2-13C2]acetyl-CoA. The 13C-labeled acetyl-CoA enters various metabolic pathways, primarily the TCA cycle, leading to the incorporation of the 13C label into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative and absolute fluxes through the associated pathways can be determined.

Experimental Workflow

The experimental workflow for this compound metabolic flux analysis can be divided into several key stages: cell culture and labeling, sample quenching and extraction, and analytical measurement and data analysis. A schematic of this workflow is provided below.

G cluster_0 I. Cell Culture & Labeling cluster_1 II. Sample Preparation cluster_2 III. Analysis & Data Interpretation A Cell Seeding & Growth B Introduction of This compound Medium A->B C Incubation to Isotopic Steady State B->C D Metabolite Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Metabolic Flux Calculation G->H

Figure 1: Experimental workflow for this compound metabolic flux analysis.

Signaling Pathways and Metabolic Network

Upon cellular uptake and conversion to [1,2-13C2]acetyl-CoA, this compound will label key metabolites in central carbon metabolism. The primary pathway traced is the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates the entry of the 13C label from this compound into the TCA cycle and subsequent labeling of key intermediates.

G acetamide This compound acetate [1,2-13C2]Acetate acetamide->acetate Amidase acetyl_coa [1,2-13C2]Acetyl-CoA acetate->acetyl_coa ACSS2 citrate Citrate (M+2) acetyl_coa->citrate fatty_acids Fatty Acids (labeled) acetyl_coa->fatty_acids isocitrate Isocitrate (M+2) citrate->isocitrate alpha_kg α-Ketoglutarate (M+2) isocitrate->alpha_kg succinyl_coa Succinyl-CoA (M+2) alpha_kg->succinyl_coa succinate Succinate (M+2) succinyl_coa->succinate fumarate Fumarate (M+2) succinate->fumarate malate Malate (M+2) fumarate->malate oaa Oxaloacetate (M+2) malate->oaa oaa->citrate

Figure 2: Metabolic fate of this compound in central carbon metabolism.

Experimental Protocols

I. Cell Culture and Labeling

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Standard cell culture medium

  • Labeling medium: Standard medium without unlabeled acetate, supplemented with this compound (final concentration typically 1-5 mM)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Standard Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-70%).

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with sterile PBS.

  • Labeling: Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and proliferation rate but is often in the range of 6-24 hours.[6] It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific cell line.

II. Metabolite Quenching and Extraction

Materials:

  • Cold (-80°C) 80% methanol

  • Cold (-20°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Metabolism Arrest: Add ice-cold 80% methanol to the plate and place it at -80°C for at least 15 minutes to quench all enzymatic activity.[7][8]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. The sample is now ready for analysis or can be stored at -80°C.

III. LC-MS/MS Analysis

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing agent)

  • Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium acetate)

Protocol:

  • Sample Preparation: The extracted metabolite samples are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a solvent compatible with the LC-MS method.[9][10]

  • LC Separation: Inject the reconstituted sample onto the LC system for chromatographic separation of the metabolites.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer in negative ion mode to detect the carboxylic acids of the TCA cycle. Set the instrument to perform full scan analysis to obtain the mass isotopomer distributions.

  • Data Acquisition: Acquire data for all relevant metabolites, including citrate, α-ketoglutarate, succinate, fumarate, and malate.

Data Presentation and Analysis

The primary quantitative data from a 13C metabolic flux analysis experiment is the mass isotopomer distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (molecules differing only in their isotopic composition).[11]

Table 1: Expected Mass Isotopomer Distributions (MIDs) of TCA Cycle Intermediates after Labeling with this compound
MetaboliteM+0M+1M+2M+3M+4M+5M+6
Acetyl-CoALowLowHigh ----
CitrateModerateLowHigh LowModerateLowLow
α-KetoglutarateModerateLowHigh LowModerate--
SuccinateModerateLowHigh LowModerate--
FumarateModerateLowHigh LowModerate--
MalateModerateLowHigh LowModerate--

Note: The expected MIDs are illustrative and the actual values will depend on the specific cell line, culture conditions, and the relative activity of different metabolic pathways. The presence of M+4 isotopologues in TCA cycle intermediates arises from the condensation of two M+2 labeled molecules.

Metabolic Flux Calculation

The obtained MIDs, along with measured uptake and secretion rates of extracellular metabolites (e.g., glucose, lactate, glutamine), are used as inputs for computational models to calculate intracellular fluxes. Software packages such as INCA, Metran, or WUFLUX can be used for this purpose. These programs use mathematical algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns.[12]

Applications in Drug Development

This compound metabolic flux analysis is a valuable tool in drug development for:

  • Target Validation: Assessing the on-target effect of drugs that are designed to inhibit specific metabolic enzymes.

  • Mechanism of Action Studies: Elucidating the metabolic rewiring that occurs in response to drug treatment.

  • Toxicity Screening: Identifying off-target metabolic effects of drug candidates.

  • Biomarker Discovery: Discovering metabolic biomarkers that correlate with drug efficacy or resistance.

Conclusion

This application note provides a comprehensive guide for conducting metabolic flux analysis using this compound as a metabolic tracer. By following these detailed protocols, researchers can obtain valuable insights into central carbon metabolism, which is crucial for understanding disease states and for the development of novel therapeutic interventions. The ability to quantitatively map metabolic fluxes provides a deeper understanding of cellular physiology and pharmacology.

References

Application Notes and Protocols for Acetamide-13C2 NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of Acetamide-13C2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure high-quality, reproducible NMR data for qualitative and quantitative analysis.

Introduction

This compound is a stable isotope-labeled compound valuable in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in quantitative NMR (qNMR). Proper sample preparation is critical for obtaining high-resolution NMR spectra and accurate quantitative results. These notes cover solvent selection, sample concentration, use of internal standards, and the step-by-step protocol for preparing the NMR sample.

Materials and Equipment

  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvents (e.g., DMSO-d6, CDCl3, D2O)

  • Internal standard (e.g., 1,4-Dioxane or TMS)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Analytical balance

Key Experimental Considerations

Solvent Selection

The choice of a deuterated solvent is crucial and depends on the solubility of this compound and the experimental objectives. Acetamide is a polar molecule and exhibits good solubility in a range of common NMR solvents.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): Excellent solvent for acetamide, with a high boiling point, making it suitable for variable temperature studies.

  • Chloroform-d (CDCl3): Acetamide is soluble in chloroform.[1] This is a common and relatively non-polar solvent.

  • Deuterium Oxide (D2O): Acetamide is highly soluble in water (2000 g/L), making D2O a suitable solvent, particularly for biological applications.[2]

Table 1: Solubility and Chemical Shifts of Acetamide in Common Deuterated Solvents

Deuterated SolventSolubility of Acetamide13C Chemical Shift (C=O) (ppm)13C Chemical Shift (CH3) (ppm)
DMSO-d6High~170~22
CDCl3Soluble[1]~173~24
D2OVery High[2]~177~24

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and pH.

Sample Concentration

For 13C NMR, a higher concentration is generally preferred due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus.[3] However, since this compound is isotopically enriched, a lower concentration can be used compared to natural abundance samples.

Table 2: Recommended Concentration Ranges for this compound NMR Samples

Experiment TypeRecommended ConcentrationRationale
Qualitative 13C NMR10-50 mMSufficient for good signal-to-noise in a reasonable acquisition time due to 13C enrichment.
Quantitative 13C NMR (qNMR)25-100 mMHigher concentration improves accuracy and precision of integration.

For a typical 5 mm NMR tube with a sample volume of 0.6 mL, a 50 mM solution would require approximately 1.8 mg of this compound.

Experimental Protocols

Protocol for Qualitative 13C NMR Sample Preparation

This protocol is suitable for routine characterization of this compound.

  • Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

  • Dissolution: Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the vial is capped to prevent solvent evaporation.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Data Acquisition: Acquire the 13C NMR spectrum using standard acquisition parameters.

Protocol for Quantitative 13C NMR (qNMR) Sample Preparation

This protocol is designed for accurate concentration determination of this compound using an internal standard.

  • Internal Standard Selection: Choose an internal standard that has a single, sharp resonance in a region of the 13C NMR spectrum that does not overlap with the signals of this compound. 1,4-Dioxane is a suitable internal standard for polar solvents like D2O and DMSO-d6. Tetramethylsilane (TMS) can be used for less polar solvents like CDCl3.

  • Preparation of Stock Solutions:

    • This compound Stock: Accurately prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 100 mM).

    • Internal Standard Stock: Accurately prepare a stock solution of the internal standard in the same deuterated solvent at a known concentration (e.g., 100 mM).

  • Sample Preparation:

    • In a clean vial, accurately pipette a known volume of the this compound stock solution.

    • To the same vial, accurately pipette a known volume of the internal standard stock solution.

    • Vortex the mixture to ensure homogeneity.

  • Transfer to NMR Tube: Transfer approximately 0.6 mL of the final solution to a high-quality 5 mm NMR tube.

  • Data Acquisition for qNMR:

    • Use a pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all 13C nuclei. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) is recommended. For small molecules, a D1 of 30-60 seconds is often sufficient for quantitative accuracy.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

Data Presentation and Analysis

For qNMR, the concentration of this compound can be calculated using the following formula:

Concentration (Acetamide) = [ (Integral (Acetamide) / Number of Carbons (Acetamide)) / (Integral (IS) / Number of Carbons (IS)) ] * Concentration (IS)

Where:

  • Integral (Acetamide) is the integrated area of the this compound peak.

  • Number of Carbons (Acetamide) is the number of 13C nuclei giving rise to the integrated signal (in this case, 2).

  • Integral (IS) is the integrated area of the internal standard peak.

  • Number of Carbons (IS) is the number of equivalent carbons giving rise to the internal standard signal (e.g., 4 for 1,4-Dioxane).

  • Concentration (IS) is the known concentration of the internal standard.

Visualizations

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup NMR Parameters (Pulse Sequence, D1, etc.) insert->setup acquire Acquire 13C NMR Spectrum setup->acquire process Process FID (Fourier Transform, Phasing) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Concentration (for qNMR) integrate->calculate

Caption: Experimental workflow for this compound NMR sample preparation and analysis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte This compound Preparation Sample Preparation Protocol Analyte->Preparation Solvent Deuterated Solvent Solvent->Preparation Standard Internal Standard (for qNMR) Standard->Preparation NMR_Sample Homogeneous NMR Sample Preparation->NMR_Sample NMR_Spectrum High-Resolution 13C NMR Spectrum NMR_Sample->NMR_Spectrum NMR Acquisition Quantitative_Data Accurate Quantitative Data NMR_Spectrum->Quantitative_Data Data Processing

Caption: Logical relationship of inputs, processes, and outputs in NMR sample preparation.

References

Application Notes and Protocols for Stable Isotope Labeling with Acetamide-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the dynamics of cellular processes. Acetamide-¹³C₂, a non-radioactive, stable isotope-labeled compound, serves as a valuable tracer for probing the metabolism of acetyl-CoA, a central hub in cellular metabolism. Upon entering the cell, it is hypothesized that Acetamide-¹³C₂ is metabolized to ¹³C₂-acetate, which is subsequently converted to ¹³C₂-acetyl-CoA. This labeled acetyl-CoA can then be incorporated into a variety of essential biomolecules, allowing for the detailed investigation of pathways such as histone acetylation, de novo fatty acid synthesis, and the tricarboxylic acid (TCA) cycle.

These application notes provide detailed protocols for utilizing Acetamide-¹³C₂ in stable isotope labeling experiments, covering experimental design, sample preparation, and analysis. The information herein is intended to guide researchers in academia and the pharmaceutical industry in applying this tracer to their studies of cellular metabolism and drug action.

Key Applications

  • Histone Acetylation Dynamics: Trace the incorporation of ¹³C-labeled acetyl groups onto histone proteins to study the kinetics of histone acetylation and deacetylation, providing insights into epigenetic regulation.

  • De Novo Fatty Acid Synthesis: Monitor the flow of ¹³C from Acetamide-¹³C₂ into the fatty acid biosynthesis pathway to quantify the contribution of acetate to lipid synthesis.

  • Central Carbon Metabolism: Investigate the entry of acetate into the TCA cycle and its contribution to the pool of TCA cycle intermediates, offering a window into cellular bioenergetics.

Experimental Workflow Overview

The general workflow for a stable isotope labeling experiment using Acetamide-¹³C₂ involves several key stages, from cell culture and labeling to data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium (with Acetamide-¹³C₂) cell_culture->labeling_medium 1. labeling Isotopic Labeling labeling_medium->labeling 2. quenching Metabolic Quenching labeling->quenching 3. Time course extraction Metabolite/Protein Extraction quenching->extraction 4. lc_ms LC-MS/MS Analysis extraction->lc_ms 5. data_processing Data Processing lc_ms->data_processing 6. interpretation Biological Interpretation data_processing->interpretation 7.

Caption: General experimental workflow for Acetamide-¹³C₂ labeling.

Application 1: Tracing Histone Acetylation Dynamics

Histone acetylation is a key epigenetic modification that regulates gene expression. Using Acetamide-¹³C₂ allows for the quantification of acetylation and deacetylation rates on specific histone lysine residues.

Signaling Pathway

G acetamide Acetamide-¹³C₂ acetate Acetate-¹³C₂ acetamide->acetate acetyl_coa Acetyl-CoA-¹³C₂ acetate->acetyl_coa hat Histone Acetyltransferase (HAT) acetyl_coa->hat histone Histone Protein histone->hat acetylated_histone Acetylated Histone (¹³C₂-acetylated) hdac Histone Deacetylase (HDAC) acetylated_histone->hdac hat->acetylated_histone hdac->histone Deacetylation

Caption: Pathway of Acetamide-¹³C₂ incorporation into histones.
Experimental Protocol

1. Cell Culture and Labeling: a. Culture cells of interest to approximately 70-80% confluency. b. Prepare labeling medium by supplementing standard culture medium with a final concentration of 1-5 mM Acetamide-¹³C₂. The optimal concentration should be determined empirically for each cell line. c. Remove the standard medium, wash cells once with sterile PBS, and add the pre-warmed labeling medium. d. Incubate cells for a time course (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C₂-acetyl group.[1]

2. Histone Extraction: a. At each time point, wash cells with ice-cold PBS and harvest by scraping. b. Isolate nuclei using a hypotonic lysis buffer. c. Extract histones from the nuclear pellet using a high-salt or acid extraction method.[2]

3. Protein Digestion and Derivatization: a. Quantify the extracted histones. b. For bottom-up proteomics, perform in-solution or in-gel digestion of histones using an appropriate protease (e.g., trypsin). c. To improve chromatographic separation and quantification, chemical derivatization of peptides with propionic anhydride can be performed.[2][3]

4. LC-MS/MS Analysis: a. Analyze the digested and derivatized histone peptides using a high-resolution LC-MS/MS system. b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to identify and quantify acetylated peptides.

5. Data Analysis: a. Process the raw mass spectrometry data using software capable of identifying and quantifying isotopically labeled peptides (e.g., MaxQuant, Skyline). b. Calculate the fractional enrichment of ¹³C₂-acetylated peptides at each time point. c. Determine the turnover rates of histone acetylation by fitting the time-course data to a kinetic model.

Quantitative Data Summary

The following table presents hypothetical data on the fractional enrichment of a specific histone H3 peptide (e.g., K9ac) over time after labeling with Acetamide-¹³C₂.

Time PointFractional Enrichment of ¹³C₂-K9ac (%)
0 min0
30 min15
1 hour28
2 hours45
4 hours60
8 hours75
24 hours90

Application 2: De Novo Fatty Acid Synthesis

Acetate is a key precursor for the synthesis of fatty acids. Tracing the incorporation of the ¹³C₂-acetyl group from Acetamide-¹³C₂ into fatty acids allows for the quantification of de novo lipogenesis.

Metabolic Pathway

G acetamide Acetamide-¹³C₂ acetate Acetate-¹³C₂ acetamide->acetate acetyl_coa Cytosolic Acetyl-CoA-¹³C₂ acetate->acetyl_coa malonyl_coa Malonyl-CoA-¹³C₂ acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas palmitate Palmitate-¹³Cₙ fas->palmitate other_fa Other Fatty Acids (Elongation/Desaturation) palmitate->other_fa

Caption: Acetamide-¹³C₂ incorporation into fatty acids.
Experimental Protocol

1. Cell Culture and Labeling: a. Culture cells to 70-80% confluency. b. Prepare labeling medium with 1-5 mM Acetamide-¹³C₂. c. Incubate cells for a sufficient duration to allow for significant incorporation into fatty acids (e.g., 24-48 hours).

2. Lipid Extraction: a. At the end of the labeling period, wash cells with ice-cold PBS and harvest. b. Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[4]

3. Fatty Acid Derivatization: a. Saponify the extracted lipids to release free fatty acids. b. Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis, or analyze directly by LC-MS.

4. GC-MS or LC-MS/MS Analysis: a. Separate and detect the derivatized fatty acids using GC-MS or LC-MS/MS. b. Acquire data in full scan mode to observe the mass isotopologue distribution (MID) of each fatty acid.

5. Data Analysis: a. Correct the raw MIDs for the natural abundance of ¹³C. b. Determine the fractional contribution of Acetamide-¹³C₂ to the synthesis of each fatty acid based on the labeling pattern.

Quantitative Data Summary

The table below shows example data for the fractional new synthesis of palmitate from Acetamide-¹³C₂ in two different cell lines.

Cell LineTreatmentFractional New Synthesis of Palmitate (%)
Cell Line AControl25.3 ± 2.1
Cell Line ADrug X10.8 ± 1.5
Cell Line BControl42.1 ± 3.5
Cell Line BDrug X38.5 ± 2.9

Application 3: Central Carbon Metabolism via the TCA Cycle

Acetamide-¹³C₂ can be used to trace the entry of acetate into the mitochondrial TCA cycle, providing insights into cellular energy metabolism.

Metabolic Pathway

G acetamide Acetamide-¹³C₂ acetate Acetate-¹³C₂ acetamide->acetate acetyl_coa Mitochondrial Acetyl-CoA-¹³C₂ acetate->acetyl_coa citrate Citrate (M+2) acetyl_coa->citrate isocitrate Isocitrate (M+2) citrate->isocitrate akg α-Ketoglutarate (M+2) isocitrate->akg succinyl_coa Succinyl-CoA (M+2) akg->succinyl_coa succinate Succinate (M+2) succinyl_coa->succinate fumarate Fumarate (M+2) succinate->fumarate malate Malate (M+2) fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate +

Caption: Entry of Acetamide-¹³C₂ into the TCA cycle.
Experimental Protocol

1. Cell Culture and Labeling: a. Culture cells to 70-80% confluency. b. Prepare labeling medium with 1-5 mM Acetamide-¹³C₂. c. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to reach isotopic steady-state for TCA cycle intermediates.[5]

2. Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[6] b. Scrape the cells and collect the cell lysate/methanol mixture. c. Centrifuge to pellet cell debris and collect the supernatant containing polar metabolites.

3. LC-MS/MS Analysis: a. Analyze the polar metabolite extracts using a high-resolution LC-MS/MS system. b. Use a chromatographic method suitable for separating polar metabolites, such as HILIC. c. Acquire data in full scan mode to determine the mass isotopologue distributions of TCA cycle intermediates.

4. Data Analysis: a. Process the raw data to obtain the MIDs for each TCA cycle intermediate. b. Correct for the natural abundance of heavy isotopes. c. Calculate the fractional enrichment of each intermediate from Acetamide-¹³C₂.

Quantitative Data Summary

The following table shows the expected fractional enrichment of key TCA cycle intermediates at isotopic steady-state after labeling with Acetamide-¹³C₂.

MetaboliteIsotopologueFractional Enrichment (%)
CitrateM+235.6 ± 4.2
α-KetoglutarateM+230.1 ± 3.8
SuccinateM+228.9 ± 3.5
MalateM+232.4 ± 4.0

References

Application Notes and Protocols: Tracing Nitrogen Metabolism with Acetamide-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating the intricate pathways of cellular metabolism. While tracers like ¹³C-glucose and ¹⁵N-glutamine are well-established for tracking carbon and nitrogen flux, the exploration of alternative labeled substrates offers the potential to probe specific metabolic routes. This document provides detailed application notes and protocols for the use of Acetamide-¹³C₂ as a novel tracer for nitrogen metabolism.

Although direct, extensive research on Acetamide-¹³C₂ as a metabolic tracer is emerging, its known metabolic fate allows for the design of robust experimental workflows. Acetamide can be metabolized by the enzyme acetamidase into acetate and ammonia. This reaction provides a direct route for the nitrogen atom of acetamide to enter the cellular nitrogen pool, including the synthesis of amino acids and nucleotides. The ¹³C-labeled acetate can similarly be traced as it enters central carbon metabolism, primarily through conversion to acetyl-CoA.

These protocols are based on established principles of stable isotope tracing and are intended to serve as a comprehensive guide for researchers venturing into the use of Acetamide-¹³C₂.

Metabolic Pathway of Acetamide

The foundational pathway for tracing nitrogen metabolism using Acetamide-¹³C₂ is the hydrolysis of acetamide.

Acetamide Acetamide-¹³C₂ Acetamidase Acetamidase Acetamide->Acetamidase Hydrolysis Acetate Acetate-¹³C₂ Acetamidase->Acetate Ammonia ¹⁵NH₄⁺ (from ¹⁵N-Acetamide) Acetamidase->Ammonia AcetylCoA Acetyl-CoA-¹³C₂ Acetate->AcetylCoA NitrogenPool Cellular Nitrogen Pool (Amino Acids, Nucleotides) Ammonia->NitrogenPool Incorporation TCACycle TCA Cycle AcetylCoA->TCACycle

Figure 1: Metabolic fate of Acetamide-¹³C₂.

Experimental Protocols

Protocol 1: In Vitro Acetamide-¹³C₂ Tracing in Cultured Cells

This protocol outlines the steps for tracing nitrogen metabolism using Acetamide-¹³C₂ in adherent cell cultures.

1. Cell Culture and Seeding:

  • Culture cells of interest in their standard growth medium to ~80% confluency.

  • Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~70-80% confluency at the time of the experiment.

  • Allow cells to attach and grow for 24 hours.

2. Preparation of Labeling Medium:

  • Prepare the experimental medium by supplementing base medium (e.g., DMEM without glutamine and pyruvate) with dialyzed fetal bovine serum, glucose, and other necessary components.

  • Add Acetamide-¹³C₂ to the medium at a final concentration typically ranging from 1 to 5 mM. The optimal concentration should be determined empirically for each cell line.

  • Prepare an unlabeled control medium with an equimolar amount of unlabeled acetamide.

3. Isotope Labeling:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed Acetamide-¹³C₂ labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation. Isotopic steady state for different metabolites will be reached at different times.[1]

4. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.

  • Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

5. Sample Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Analyze the samples to determine the mass isotopologue distribution (MID) of key nitrogen-containing metabolites such as amino acids and nucleotides.

cluster_0 Cell Culture cluster_1 Isotope Labeling cluster_2 Metabolite Extraction cluster_3 Analysis Seeding Seed Cells Incubation 24h Incubation Seeding->Incubation Medium_Change Add Acetamide-¹³C₂ Labeling Medium Incubation->Medium_Change Time_Course Time Course Incubation Medium_Change->Time_Course Quenching Quench Metabolism (Cold Methanol) Time_Course->Quenching Extraction Extract Metabolites Quenching->Extraction Drying Dry Extract Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data_Analysis Data Analysis (MID) LCMS->Data_Analysis

Figure 2: In vitro Acetamide-¹³C₂ tracing workflow.

Protocol 2: In Vivo Acetamide-¹³C₂ Tracing in a Mouse Model

This protocol provides a general framework for in vivo stable isotope tracing using Acetamide-¹³C₂. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

1. Animal Acclimation and Diet:

  • Acclimate mice to the experimental conditions for at least one week.

  • Provide a standard chow diet and water ad libitum.

2. Preparation of Acetamide-¹³C₂ Solution:

  • Dissolve Acetamide-¹³C₂ in sterile saline to the desired concentration. The dosage will need to be optimized, but a starting point could be in the range of 1-4 mg/g of body weight.[2]

3. Tracer Administration:

  • Fast the mice for a short period (e.g., 3-6 hours) prior to tracer administration to reduce variability.[2]

  • Administer the Acetamide-¹³C₂ solution via intraperitoneal (IP) injection or oral gavage. The route of administration will influence the kinetics of tracer uptake and distribution.[1]

4. Tissue Collection:

  • At designated time points post-injection (e.g., 30, 60, 90, 120 minutes), euthanize the mice according to approved protocols.

  • Rapidly excise tissues of interest (e.g., liver, kidney, tumor) and immediately freeze them in liquid nitrogen to halt metabolic activity.

  • Collect blood samples via cardiac puncture into EDTA-coated tubes and centrifuge to separate plasma.

5. Metabolite Extraction from Tissues:

  • Homogenize the frozen tissues in ice-cold 80% methanol.

  • Follow the metabolite extraction procedure as described in Protocol 1 (steps 4 and 5).

6. Sample Analysis:

  • Analyze the tissue and plasma extracts by LC-MS/MS or GC-MS to determine the enrichment of ¹³C and ¹⁵N in target metabolites.

Acclimation Animal Acclimation Fasting Fasting Acclimation->Fasting Tracer_Admin Acetamide-¹³C₂ Administration (IP or Gavage) Fasting->Tracer_Admin Time_Points Collect Tissues at Time Points Tracer_Admin->Time_Points Metabolite_Extraction Metabolite Extraction Time_Points->Metabolite_Extraction Analysis LC-MS/MS Analysis Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Figure 3: In vivo Acetamide-¹³C₂ tracing workflow.

Data Presentation

The quantitative data obtained from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution (MID) of Key Amino Acids in Cultured Cells

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)
Glutamate 010000
485.2 ± 3.112.5 ± 2.52.3 ± 0.8
870.1 ± 4.525.3 ± 3.24.6 ± 1.1
2445.6 ± 5.245.1 ± 4.89.3 ± 1.5
Aspartate 010000
490.3 ± 2.88.1 ± 1.91.6 ± 0.5
878.5 ± 3.918.2 ± 2.93.3 ± 0.9
2455.9 ± 4.738.6 ± 4.15.5 ± 1.2
Alanine 010000
492.1 ± 2.56.9 ± 1.51.0 ± 0.3
881.4 ± 3.515.8 ± 2.52.8 ± 0.7
2460.2 ± 4.935.1 ± 3.94.7 ± 1.0

Data are presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing n ¹³C or ¹⁵N atoms.

Table 2: ¹³C Enrichment in TCA Cycle Intermediates in Mouse Liver

MetaboliteTime (minutes)Fractional ¹³C Enrichment (%)
Citrate 305.2 ± 1.1
6010.8 ± 2.3
9015.4 ± 3.1
Succinate 304.1 ± 0.9
609.5 ± 1.8
9013.8 ± 2.5
Malate 304.9 ± 1.0
6010.2 ± 2.1
9014.7 ± 2.9

Fractional enrichment is calculated as the sum of the fractions of all labeled isotopologues. Data are presented as mean ± standard deviation (n=5).

Conclusion

The use of Acetamide-¹³C₂ as a stable isotope tracer presents a novel approach to investigate nitrogen metabolism. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to design and execute robust experiments. By tracing the metabolic fate of the nitrogen and carbon atoms from acetamide, scientists can gain new insights into the regulation of nitrogen-containing biomolecule synthesis in both health and disease, potentially uncovering new targets for therapeutic intervention.

References

Application Notes and Protocols for Acetamide-¹³C₂ Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracer analysis is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Acetamide-¹³C₂, a non-radioactive labeled compound, serves as a specific probe to trace the metabolic fate of the acetyl group in various biological systems. Upon entering the cell, Acetamide-¹³C₂ is metabolized, and its ¹³C-labeled carbons are incorporated into a variety of downstream metabolites. By tracking the distribution of these heavy isotopes using mass spectrometry, researchers can gain quantitative insights into the activity of pathways involved in energy metabolism, biosynthesis, and cellular signaling.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting Acetamide-¹³C₂ tracer studies in mammalian cell culture. The methodologies outlined here are applicable to a wide range of research areas, including cancer metabolism, drug discovery, and fundamental cell biology.

Metabolic Pathway of Acetamide

The primary metabolic fate of acetamide in mammalian cells is hydrolysis into acetate and ammonia. This reaction is catalyzed by enzymes with amidase activity, such as carboxylesterases. Once formed, the ¹³C₂-labeled acetate can enter central carbon metabolism primarily through its conversion to Acetyl-CoA, a critical metabolic intermediate.

The ¹³C₂-labeled Acetyl-CoA can then be utilized in several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA condenses with oxaloacetate to form citrate, introducing the ¹³C₂ label into the TCA cycle intermediates. This allows for the measurement of TCA cycle activity and anaplerotic flux.

  • Fatty Acid Synthesis: Cytosolic Acetyl-CoA is the primary building block for de novo fatty acid synthesis. Tracing the incorporation of ¹³C from Acetamide-¹³C₂ into fatty acids provides a direct measure of lipogenesis.

  • Histone Acetylation: Nuclear Acetyl-CoA is a substrate for histone acetyltransferases (HATs), which play a crucial role in epigenetic regulation of gene expression. The incorporation of the ¹³C-acetyl group onto histones can be measured to assess the contribution of acetamide to this process.

  • Amino Acid Metabolism: The carbon backbone of some amino acids can be derived from TCA cycle intermediates, thus becoming labeled in the presence of ¹³C₂-Acetamide.

A diagram of the central metabolic pathways involving Acetamide-¹³C₂ is presented below.

Acetamide_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus Acetamide-¹³C₂_ext Acetamide-¹³C₂ Acetamide-¹³C₂_int Acetamide-¹³C₂ Acetamide-¹³C₂_ext->Acetamide-¹³C₂_int Transport Acetate-¹³C₂ Acetate-¹³C₂ Acetamide-¹³C₂_int->Acetate-¹³C₂ Amidase/ Carboxylesterase AcetylCoA_cyto Acetyl-CoA-¹³C₂ Acetate-¹³C₂->AcetylCoA_cyto ACSS2 FattyAcids Fatty Acids-¹³Cn AcetylCoA_cyto->FattyAcids FASN AcetylCoA_mito Acetyl-CoA-¹³C₂ AcetylCoA_cyto->AcetylCoA_mito Transport AcetylCoA_nuc Acetyl-CoA-¹³C₂ AcetylCoA_cyto->AcetylCoA_nuc Transport Citrate Citrate (M+2) AcetylCoA_mito->Citrate Citrate->AcetylCoA_cyto ACLY TCA_Cycle TCA Cycle Intermediates (M+2) Citrate->TCA_Cycle Histones Acetylated Histones-¹³C₂ AcetylCoA_nuc->Histones HATs Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture Tracer_Incubation 2. Labeling with Acetamide-¹³C₂ Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Quenching & Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Processing & Interpretation LCMS_Analysis->Data_Analysis AcetylCoA_Signaling Acetamide Acetamide-¹³C₂ Acetate Acetate-¹³C₂ Acetamide->Acetate AcetylCoA Nuclear Acetyl-CoA-¹³C₂ Acetate->AcetylCoA Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., Proliferation Genes) Histone_Acetylation->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Application Notes and Protocols for Calculating Isotopic Enrichment from Acetamide-¹³C₂ Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as Acetamide-¹³C₂ is a powerful technique in metabolic research and drug development. By tracing the incorporation of the heavy isotopes from Acetamide-¹³C₂ into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the metabolic fate of drug candidates. This document provides detailed application notes and protocols for conducting tracer experiments with Acetamide-¹³C₂ and calculating isotopic enrichment from mass spectrometry data. Acetamide, through hydrolysis, can serve as a source of acetate, a key metabolite that feeds into the central carbon metabolism via acetyl-CoA.

Metabolic Pathway of Acetamide

Acetamide administered to a biological system can be hydrolyzed to acetate and ammonia. This reaction is catalyzed by enzymes with amidohydrolase or amidase activity[1][2][3][4]. The resulting ¹³C₂-labeled acetate can then be activated to acetyl-CoA, a central hub in metabolism. This ¹³C₂-acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in anabolic pathways such as fatty acid and cholesterol synthesis. The ¹³C label can therefore be traced into a wide range of downstream metabolites.

Acetamide_Metabolism acetamide Acetamide-¹³C₂ acetate Acetate-¹³C₂ acetamide->acetate Hydrolysis (Amidohydrolase) acetylCoA Acetyl-CoA-¹³C₂ acetate->acetylCoA ACSS2 tca TCA Cycle acetylCoA->tca fatty_acids Fatty Acid Synthesis acetylCoA->fatty_acids cholesterol Cholesterol Synthesis acetylCoA->cholesterol protein_acetylation Protein Acetylation acetylCoA->protein_acetylation

Metabolic fate of Acetamide-¹³C₂.

Experimental Protocols

A crucial aspect of a successful isotopic tracer study is meticulous sample preparation and analysis. Below are generalized protocols for a cell culture-based experiment using Acetamide-¹³C₂. These should be optimized for your specific cell type and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells cell_growth Grow to Desired Confluency cell_seeding->cell_growth labeling Incubate with Acetamide-¹³C₂ cell_growth->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction cleanup Sample Cleanup extraction->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis data_processing Data Processing ms_analysis->data_processing enrichment_calc Isotopic Enrichment Calculation data_processing->enrichment_calc

Workflow for Acetamide-¹³C₂ tracer experiment.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding and Growth: Seed your cells of interest in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing Acetamide-¹³C₂ at the desired final concentration. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A common starting point is between 100 µM and 1 mM for 24 hours.

  • Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the Acetamide-¹³C₂ labeling medium to the cells and incubate for the desired duration under standard culture conditions.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins and fully extract metabolites.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation for MS: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with your liquid chromatography-mass spectrometry (LC-MS) system (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a suitable liquid chromatography system. The chromatographic method should be optimized to separate the metabolites of interest. The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of the target metabolites.

Calculation of Isotopic Enrichment

Isotopic enrichment is determined by measuring the relative abundance of different isotopologues of a metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite that has incorporated the two ¹³C atoms from Acetamide-¹³C₂, its mass will increase by approximately 2 Da.

The calculation involves correcting the observed mass distribution for the natural abundance of all elements in the metabolite.

Data Presentation and Calculation

The following tables illustrate the step-by-step calculation of isotopic enrichment for a hypothetical metabolite, "Metabolite X," with the chemical formula C₅H₈O₄, after labeling with Acetamide-¹³C₂. We will assume that Metabolite X can be synthesized incorporating one molecule of acetate.

Table 1: Theoretical Natural Abundance Isotopic Distribution of Metabolite X (C₅H₈O₄)

IsotopologueMass ShiftTheoretical Abundance (%)
M+0094.23
M+1+15.19
M+2+20.56
M+3+30.02

This distribution is calculated based on the natural abundances of ¹³C, ²H, and ¹⁷O, ¹⁸O.

Table 2: Raw Mass Spectrometry Data for Metabolite X

SampleM+0 IntensityM+1 IntensityM+2 IntensityM+3 IntensityM+4 Intensity
Unlabeled Control1,000,00055,1005,9002105
Acetamide-¹³C₂ Labeled600,00033,500350,00019,3001,750

Table 3: Correction for Natural Abundance and Calculation of Fractional Enrichment

To calculate the true enrichment from the ¹³C₂ label, we must correct for the contribution of natural isotopes to the M+1, M+2, etc. peaks. This is typically done using algorithms that deconvolve the observed spectrum based on the known natural isotopic abundances of the elements in the molecule.

A simplified approach is to focus on the excess abundance in the labeled isotopologues.

  • Normalize Intensities: Convert the raw intensities to relative abundances for both the unlabeled and labeled samples.

  • Correct for Natural Abundance: The corrected abundance of each isotopologue (M_corr) is calculated by subtracting the contribution from natural isotopes. A simplified correction for the M+2 peak in the labeled sample is: Corrected M+2 Abundance = Observed Labeled M+2 Abundance - (Observed Labeled M+0 Abundance * Natural M+2/M+0 Ratio)

  • Calculate Percent Enrichment: The percent enrichment for a specific isotopologue (e.g., M+2) is the corrected abundance of that isotopologue divided by the sum of the corrected abundances of all isotopologues.

Table 4: Calculated Isotopic Enrichment for Metabolite X

IsotopologueUnlabeled Control (Relative Abundance %)Acetamide-¹³C₂ Labeled (Relative Abundance %)Corrected Labeled Abundance (%)Fractional Enrichment (%)
M+094.2560.0060.0060.00
M+15.193.35~0~0
M+20.5635.0034.6434.64
M+30.021.93~0~0
M+4<0.010.180.180.18
Total 100 100 ~100 ~100

In this example, the fractional enrichment of the M+2 isotopologue of Metabolite X is approximately 34.64%, indicating that in roughly 35% of the molecules of Metabolite X, two carbons have been replaced by ¹³C from the Acetamide-¹³C₂ tracer.

Logical Diagram for Isotopic Enrichment Calculation

Enrichment_Calculation cluster_processing Data Processing raw_data Raw MS Data (Peak Intensities) unlabeled_data Unlabeled Control Data raw_data->unlabeled_data labeled_data Labeled Sample Data raw_data->labeled_data normalize Normalize Peak Intensities unlabeled_data->normalize labeled_data->normalize theor_dist Theoretical Natural Abundance Distribution correction Correct for Natural Isotope Abundance theor_dist->correction normalize->correction calc_enrichment Calculate Fractional Enrichment correction->calc_enrichment final_result final_result calc_enrichment->final_result Final Isotopic Enrichment Values

Calculation of isotopic enrichment.

Conclusion

The use of Acetamide-¹³C₂ as a metabolic tracer provides a valuable tool for investigating cellular metabolism and the fate of small molecule compounds. By following robust experimental protocols and employing accurate methods for calculating isotopic enrichment, researchers can gain significant insights into complex biological systems. The data and methods presented in these application notes serve as a guide for designing and executing successful stable isotope tracer experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetamide-13C2 for Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Acetamide-13C2 in cellular studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during cellular uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cellular research?

This compound is a stable isotope-labeled form of acetamide, where the two carbon atoms in the acetyl group are replaced with the heavy isotope, carbon-13. This labeling makes it a valuable tracer for metabolic studies. Its primary application is to track the metabolic fate of the acetyl group within cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This can provide insights into pathways such as the TCA cycle and fatty acid synthesis.

Q2: What is the expected mechanism of this compound uptake into cells?

The exact transport mechanism for acetamide into all cell types is not fully elucidated. However, due to its small size and polar nature, it is hypothesized to cross the cell membrane primarily through passive diffusion and potentially via facilitated transport through aquaglyceroporins, a subset of aquaporins that can transport small solutes like glycerol and urea.[1] The efficiency of uptake can vary significantly between different cell lines.

Q3: Is this compound toxic to cells?

Acetamide itself has been classified as possibly carcinogenic to humans (Group 2B) and can exhibit hepatotoxicity at high concentrations in animal studies.[2][3] While stable isotope labeling does not alter the chemical toxicity, it is crucial to determine the optimal, non-toxic concentration for your specific cell line. High concentrations may lead to cellular stress and altered metabolism, confounding experimental results.[3][4] A cell viability assay is recommended to determine the appropriate concentration range.

Q4: How can I measure the intracellular concentration of this compound?

Measuring the intracellular concentration of labeled compounds typically involves separating the cells from the labeling medium, followed by cell lysis and analysis of the cell extract. Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used to quantify the amount of this compound and its downstream metabolites.[5][6] It is important to perform thorough washing steps to remove any extracellular tracer.

Troubleshooting Guides

Problem 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

This is a common issue that often points to problems with the initial uptake or metabolism of the tracer.

Possible Cause Troubleshooting Step Rationale
Poor Cellular Uptake 1. Optimize Tracer Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). 2. Increase Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration.Different cell lines have varying capacities for acetamide uptake. Finding the optimal concentration and time will maximize intracellular availability without inducing toxicity.[7]
Low Metabolic Activity 1. Cell Line Specificity: Research the metabolic characteristics of your cell line. Some cell lines may have low expression of enzymes required to metabolize acetamide. 2. Cell Health: Ensure cells are healthy and in the exponential growth phase. Stressed or senescent cells will have altered metabolism.The conversion of acetamide to acetyl-CoA is a prerequisite for its entry into central carbon metabolism.
Issues with Tracer Quality 1. Verify Tracer Identity and Purity: Confirm the chemical identity and isotopic enrichment of your this compound stock with the supplier's certificate of analysis.Impurities or low isotopic enrichment in the tracer stock will lead to poor labeling efficiency.
Problem 2: High Cell Death or Signs of Cellular Stress

Observing significant cell death or morphological changes after incubation with this compound indicates a toxicity issue.

Possible Cause Troubleshooting Step Rationale
Tracer Concentration is Too High 1. Perform a Cell Viability Assay: Use assays like MTT, trypan blue exclusion, or a live/dead stain to determine the cytotoxic concentration of this compound for your specific cell line. 2. Lower the Concentration: Based on the viability assay, reduce the working concentration of this compound to a non-toxic level.Acetamide can be toxic at high concentrations.[2][3][4] It is critical to work within a concentration range that does not compromise cell health.
Prolonged Incubation 1. Reduce Incubation Time: If toxicity is observed even at lower concentrations, shorten the duration of exposure to the tracer.Continuous exposure to a xenobiotic, even at low concentrations, can induce stress and toxicity over time.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Media: Prepare culture media containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM).

  • Incubation: Remove the standard culture medium from the cells and replace it with the prepared labeling media. Incubate for a standard duration (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.

Protocol 2: Measuring Cellular Uptake and Metabolism of this compound
  • Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency at the time of the experiment.

  • Labeling: Replace the standard culture medium with medium containing the optimized, non-toxic concentration of this compound. Incubate for the desired time period.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol (-80°C) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the enrichment of 13C in downstream metabolites.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells prep_media Prepare Labeling Media with this compound incubation Incubate Cells with Labeling Media prep_media->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay metabolite_extraction Metabolite Extraction incubation->metabolite_extraction data_analysis Analyze Viability Data viability_assay->data_analysis ms_analysis LC-MS/GC-MS Analysis metabolite_extraction->ms_analysis determine_optimal Determine Optimal Concentration data_analysis->determine_optimal quantify_enrichment Quantify 13C Enrichment ms_analysis->quantify_enrichment

Caption: Workflow for optimizing and measuring this compound cellular uptake.

signaling_pathway Potential Cellular Uptake and Metabolism of this compound cluster_uptake Cellular Uptake acetamide_ext Extracellular This compound passive_diffusion Passive Diffusion acetamide_ext->passive_diffusion aquaporin Aquaporin acetamide_ext->aquaporin cell_membrane Cell Membrane acetamide_int Intracellular This compound acetyl_coa Acetyl-CoA-13C2 acetamide_int->acetyl_coa Metabolic Activation tca_cycle TCA Cycle acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis labeled_metabolites 13C-Labeled Metabolites tca_cycle->labeled_metabolites fatty_acid_synthesis->labeled_metabolites passive_diffusion->acetamide_int aquaporin->acetamide_int

Caption: Hypothesized uptake and metabolic fate of this compound.

References

Technical Support Center: Minimizing Isotopic Scrambling with Acetamide-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your labeling experiments using Acetamide-¹³C₂, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is Acetamide-¹³C₂ and how is it utilized in metabolic labeling experiments?

A1: Acetamide-¹³C₂ is a stable isotope-labeled compound used as a tracer in metabolic flux analysis. It is particularly useful for tracing the metabolism of acetyl-CoA, a central molecule in cellular metabolism. Upon entering the cell, Acetamide-¹³C₂ is expected to be hydrolyzed by amidase enzymes to produce acetate-¹³C₂ and ammonia. The acetate-¹³C₂ is then converted to acetyl-CoA-¹³C₂ by acetyl-CoA synthetase. This labeled acetyl-CoA can then be traced through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.

Q2: What is isotopic scrambling and why is it a concern when using Acetamide-¹³C₂?

A2: Isotopic scrambling refers to the randomization of the position of isotopes, in this case, ¹³C, within a molecule, leading to a labeling pattern that does not directly reflect the predicted enzymatic reactions. With Acetamide-¹³C₂, the primary concern is that the two ¹³C atoms, which are initially linked, may become separated or rearranged. This can occur through various metabolic reactions, complicating the interpretation of mass isotopomer distributions and leading to inaccurate calculations of metabolic fluxes.

Q3: What are the primary metabolic pathways where scrambling of the ¹³C label from Acetamide-¹³C₂ can occur?

A3: Isotopic scrambling of the label from Acetamide-¹³C₂ can primarily occur in and around the TCA cycle. Reversible reactions within the TCA cycle, such as those catalyzed by fumarase and succinate dehydrogenase, can lead to the randomization of carbon atoms in TCA cycle intermediates. Additionally, the activity of pyruvate carboxylase and pyruvate dehydrogenase can influence the labeling patterns of TCA cycle intermediates and related amino acids, potentially contributing to scrambling.

Troubleshooting Guides

This section provides solutions to common problems encountered during metabolic labeling experiments with Acetamide-¹³C₂.

Problem 1: Low incorporation of ¹³C label into downstream metabolites.
Possible Cause Troubleshooting Steps
Inefficient cellular uptake of Acetamide-¹³C₂. - Verify the purity and concentration of your Acetamide-¹³C₂ stock solution. - Optimize the concentration of Acetamide-¹³C₂ in the culture medium. - Ensure cells are healthy and in the exponential growth phase.
Low amidase activity in the cell line. - Confirm the expression and activity of amidase enzymes in your specific cell model. - If amidase activity is low, consider transfecting cells with an amidase-expressing vector or using a different tracer, such as acetate-¹³C₂.
Insufficient labeling time. - Perform a time-course experiment to determine the optimal labeling duration for achieving isotopic steady state in your metabolites of interest.
Problem 2: Observed mass isotopomer distributions (MIDs) suggest significant isotopic scrambling.
Possible Cause Troubleshooting Steps
High rates of reversible reactions in the TCA cycle. - Shorten the labeling time to capture the initial labeling patterns before extensive scrambling occurs. - Use metabolic inhibitors (with caution and proper controls) to reduce the activity of specific reversible enzymes.
Contribution from unlabeled carbon sources. - Ensure that the culture medium does not contain unlabeled acetate or other potential sources of acetyl-CoA that could dilute the ¹³C label. - Use a well-defined medium to have better control over the carbon sources.
Analytical issues during sample preparation or mass spectrometry. - Ensure rapid and complete quenching of metabolic activity to prevent enzymatic reactions from continuing post-extraction. - Optimize metabolite extraction protocols to ensure stability. - Calibrate and tune the mass spectrometer regularly to ensure accurate mass measurements.

Quantitative Data Summary

While specific quantitative data for isotopic scrambling with Acetamide-¹³C₂ is limited in the literature, the following table provides a hypothetical example of expected versus scrambled mass isotopomer distributions (MIDs) for citrate, a key TCA cycle intermediate, after labeling with Acetamide-¹³C₂. This illustrates how scrambling can alter the observed labeling pattern.

Mass IsotopomerExpected MID (%) (No Scrambling)Scrambled MID (%) (With Scrambling)
M+0510
M+115
M+29070
M+3210
M+425

This is a hypothetical representation to illustrate the effect of scrambling.

Experimental Protocols

Key Experiment: Steady-State Labeling of Cultured Mammalian Cells with Acetamide-¹³C₂

Objective: To determine the contribution of acetamide to the acetyl-CoA pool and downstream metabolic pathways.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Labeling medium: Glucose-free and serum-free DMEM supplemented with 10 mM [U-¹³C₆]-glucose and the desired concentration of Acetamide-¹³C₂ (e.g., 1 mM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Cell Culture: Culture cells in complete growth medium for 24 hours to allow for attachment and recovery.

  • Media Change: Aspirate the growth medium, wash the cells once with PBS, and replace it with the pre-warmed labeling medium.

  • Labeling: Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady state (e.g., 24 hours).

  • Quenching: Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Metabolite Extraction: Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pellet Cellular Debris: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Visualizations

Metabolic Pathway of Acetamide-¹³C₂

Acetamide_Metabolism Acetamide_13C2 Acetamide-¹³C₂ Acetate_13C2 Acetate-¹³C₂ Acetamide_13C2->Acetate_13C2 Amidase AcetylCoA_13C2 Acetyl-CoA-¹³C₂ Acetate_13C2->AcetylCoA_13C2 Acetyl-CoA Synthetase TCA_Cycle TCA Cycle AcetylCoA_13C2->TCA_Cycle Fatty_Acids Fatty Acid Synthesis AcetylCoA_13C2->Fatty_Acids

Caption: Metabolic fate of Acetamide-¹³C₂.

Experimental Workflow for ¹³C Labeling

Experimental_Workflow Start Start: Seed Cells Culture Culture Cells (24h) Start->Culture Label Add Acetamide-¹³C₂ Labeling Medium Culture->Label Incubate Incubate for Steady State Label->Incubate Quench Quench Metabolism (-80°C Methanol) Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by Mass Spectrometry Extract->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for a ¹³C labeling experiment.

Troubleshooting Logic for Isotopic Scrambling

Scrambling_Troubleshooting Problem Problem: High Isotopic Scrambling CheckReversibility Are TCA cycle reactions highly reversible? Problem->CheckReversibility CheckUnlabeled Are there unlabeled carbon sources? CheckReversibility->CheckUnlabeled No Solution1 Solution: Shorten labeling time CheckReversibility->Solution1 Yes CheckQuenching Is quenching rapid and complete? CheckUnlabeled->CheckQuenching No Solution2 Solution: Use defined medium CheckUnlabeled->Solution2 Yes Solution3 Solution: Optimize quenching protocol CheckQuenching->Solution3 Yes Resolved Problem Resolved CheckQuenching->Resolved No Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Troubleshooting logic for isotopic scrambling.

Technical Support Center: Troubleshooting Poor Incorporation of Acetamide-13C2 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Acetamide-13C2 in cellular metabolism studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common problems encountered during isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in metabolic studies?

A1: this compound is a stable isotope-labeled form of acetamide where both carbon atoms are the heavier isotope, carbon-13. Its primary use is as a metabolic tracer to study the flux of the acetyl moiety into various metabolic pathways. Once taken up by cells, it is converted to [1,2-13C]acetate, which is then activated to [1,2-13C]acetyl-CoA. This allows for the tracing of the acetyl-CoA pool into downstream pathways like the TCA cycle and fatty acid synthesis.

Q2: What is the expected metabolic fate of this compound in mammalian cells?

A2: The expected metabolic pathway involves a two-step process. First, intracellular amidases hydrolyze this compound to [1,2-13C]acetate and ammonia. Subsequently, acetyl-CoA synthetase (ACSS) enzymes, present in both the cytoplasm (ACSS2) and mitochondria (ACSS1), convert the labeled acetate into [1,2-13C]acetyl-CoA, which can then enter central carbon metabolism.[1][2]

Q3: What are the potential advantages of using this compound over other tracers like 13C-glucose or 13C-glutamine?

A3: this compound provides a more direct route to label the acetyl-CoA pool, bypassing the extensive metabolic pathways of glycolysis and glutaminolysis.[3] This can be particularly useful for studying acetyl-CoA metabolism under conditions where these primary pathways may be altered or to specifically investigate the contribution of acetate to cellular metabolism.

Q4: Is this compound toxic to cells?

A4: Generally, acetamide exhibits low toxicity in cell culture at concentrations typically used for metabolic labeling. However, high concentrations or prolonged exposure may have cytotoxic effects in some cell lines.[4][5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Troubleshooting Guides

Issue 1: Low or No Detectable Incorporation of 13C Label into Downstream Metabolites

Symptoms:

  • Mass spectrometry (MS) data shows a very low percentage of labeled isotopologues (e.g., M+2) for metabolites downstream of acetyl-CoA, such as citrate, succinate, or fatty acids.

  • The labeling pattern is indistinguishable from the natural 13C abundance.

Possible Causes and Solutions:

  • Inefficient Cellular Uptake:

    • Problem: Acetamide may not be efficiently entering the cells. While small, uncharged molecules like acetamide are generally expected to passively diffuse across the cell membrane, the exact mechanism in all cell types isn't fully characterized.[2][6]

    • Troubleshooting Steps:

      • Increase Extracellular Concentration: Gradually increase the concentration of this compound in the culture medium. Be mindful of potential cytotoxicity by performing a viability assay in parallel.

      • Optimize Incubation Time: Extend the labeling period to allow for more time for uptake and incorporation. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.

      • Check Cell Health: Ensure cells are healthy and actively proliferating, as compromised cell membrane integrity can affect transport processes.

  • Low Amidase Activity:

    • Problem: The intracellular conversion of acetamide to acetate is a critical step.[7] The expression and activity of amidase enzymes can vary significantly between different cell lines and under different culture conditions.[8]

    • Troubleshooting Steps:

      • Cell Line Screening: If possible, test different cell lines to identify one with higher amidase activity.

      • Literature Review: Search for literature on the expression of amidase enzymes (e.g., FAAH) in your cell line of interest.

      • Use 13C-Acetate as a Control: Perform a parallel experiment using 13C-acetate as the tracer. If you observe good incorporation with 13C-acetate but not with this compound, it strongly suggests an issue with the amidase conversion step.

  • Insufficient Labeling Time (Failure to Reach Isotopic Steady State):

    • Problem: For metabolic flux analysis (MFA), it's often crucial that the isotopic labeling of intracellular metabolites reaches a steady state.[3] The time required to reach this state can vary depending on the turnover rates of the metabolic pools.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Measure the isotopic enrichment of key downstream metabolites (e.g., citrate) at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to determine when labeling saturation occurs.

      • Consult Literature for Similar Tracers: Review studies using other tracers to get a general idea of the time required to label specific pathways in your cell type. For example, TCA cycle intermediates may take several hours to reach isotopic steady state.

Issue 2: High Variability in Labeling Between Replicates

Symptoms:

  • Significant differences in the percentage of 13C incorporation for the same metabolites across biological or technical replicates.

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions:

    • Problem: Variations in cell density, passage number, or media composition can lead to different metabolic states and, consequently, variable tracer incorporation.

    • Troubleshooting Steps:

      • Standardize Seeding Density: Ensure all experimental replicates are seeded at the same cell density and harvested at a similar confluency.

      • Use Consistent Passage Numbers: Use cells within a narrow passage number range to avoid metabolic shifts associated with prolonged culturing.

      • Ensure Homogeneous Media: Prepare a single batch of labeling medium for all replicates to avoid concentration differences.

  • Errors in Sample Preparation and Analysis:

    • Problem: Inconsistencies during metabolite extraction, sample handling, or MS analysis can introduce significant variability.

    • Troubleshooting Steps:

      • Rapid and Consistent Quenching: Ensure that metabolic activity is stopped instantly and consistently across all samples, typically by using liquid nitrogen or cold methanol.

      • Standardize Extraction Procedures: Use a validated and consistent metabolite extraction protocol for all samples.

      • Include Internal Standards: Use appropriate internal standards to control for variability in extraction efficiency and instrument response.

Data Presentation: Hypothetical this compound Incorporation Data

The following table presents hypothetical quantitative data to illustrate expected outcomes and common issues when using this compound. Note: This is for illustrative purposes only, as actual incorporation rates will vary by cell line, experimental conditions, and labeling time.

MetaboliteExpected M+2 Labeling (%) (24h)Observed M+2 (Poor Incorporation) (%)Observed M+2 (High Variability) (%) - Replicate 1Observed M+2 (High Variability) (%) - Replicate 2
Acetyl-CoA> 95%< 10%65%35%
Citrate40-60%< 5%30%15%
Succinate30-50%< 5%25%12%
Palmitate (C16:0)20-40%< 2%20%8%

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 70-80% confluency at the time of harvest.

  • Prepare Labeling Media: Prepare complete culture media supplemented with a range of this compound concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Labeling: After allowing cells to adhere overnight, replace the standard medium with the prepared labeling media.

  • Incubation: Incubate the cells for your intended experimental duration (e.g., 24 hours).

  • Cell Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to assess the cytotoxicity of each concentration.

  • Metabolite Extraction and Analysis: In parallel, for a subset of wells, perform metabolite extraction and analyze the incorporation of 13C into a key downstream metabolite like citrate to determine the concentration that gives robust labeling without significant toxicity.

Protocol 2: Time-Course Experiment to Determine Isotopic Steady State
  • Cell Seeding: Seed cells in multiple identical plates or flasks.

  • Labeling: Replace the standard medium with medium containing the optimized concentration of this compound.

  • Harvesting at Different Time Points: Harvest cells at various time points (e.g., 2, 6, 12, 24, 48 hours) after the addition of the labeling medium.

  • Metabolite Extraction: Immediately quench metabolism and extract intracellular metabolites at each time point.

  • MS Analysis: Analyze the isotopic enrichment (M+2) of key downstream metabolites (e.g., citrate, succinate, malate).

  • Data Analysis: Plot the percentage of M+2 labeling against time for each metabolite. Isotopic steady state is reached when the labeling percentage plateaus.

Mandatory Visualizations

Metabolic Pathway of this compound

Acetamide_Metabolism Acetamide_13C2 This compound (Extracellular) Cell_Membrane Cell Membrane Acetamide_13C2->Cell_Membrane Int_Acetamide_13C2 This compound (Intracellular) Cell_Membrane->Int_Acetamide_13C2 Uptake Amidase Amidase Int_Acetamide_13C2->Amidase Acetate_13C2 [1,2-13C]Acetate ACSS ACSS1/2 Acetate_13C2->ACSS Acetyl_CoA_13C2 [1,2-13C]Acetyl-CoA TCA_Cycle TCA Cycle (e.g., [13C]Citrate) Acetyl_CoA_13C2->TCA_Cycle Fatty_Acids Fatty Acid Synthesis (e.g., [13C]Palmitate) Acetyl_CoA_13C2->Fatty_Acids Amidase->Acetate_13C2 Hydrolysis ACSS->Acetyl_CoA_13C2 Activation

Caption: Metabolic pathway of this compound to downstream metabolites.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_0 Uptake Issues cluster_1 Conversion Issues cluster_2 Steady State Issues cluster_3 Protocol Issues Start Start: Poor this compound Incorporation Check_Uptake Step 1: Assess Cellular Uptake Start->Check_Uptake Increase_Conc Increase Concentration Check_Uptake->Increase_Conc Actions Extend_Time Extend Incubation Time Check_Uptake->Extend_Time Actions Viability_Assay Check Cell Viability Check_Uptake->Viability_Assay Actions Check_Conversion Step 2: Verify Amidase Activity Acetate_Control Use 13C-Acetate Control Check_Conversion->Acetate_Control Action Check_Steady_State Step 3: Confirm Isotopic Steady State Time_Course Perform Time-Course Experiment Check_Steady_State->Time_Course Action Review_Protocol Step 4: Review Experimental Protocol Cell_Density Standardize Cell Density Review_Protocol->Cell_Density Actions Extraction Check Extraction Protocol Review_Protocol->Extraction Actions Result_Good Resolved: Good Incorporation Increase_Conc->Check_Conversion Extend_Time->Check_Conversion Viability_Assay->Check_Conversion Acetate_Control->Check_Steady_State Time_Course->Review_Protocol Cell_Density->Result_Good Extraction->Result_Good

Caption: A stepwise workflow for troubleshooting poor this compound incorporation.

Logical Relationships in Troubleshooting

Logical_Troubleshooting Poor_Incorporation Poor 13C Incorporation Uptake_Issue Cellular Uptake Problem? Poor_Incorporation->Uptake_Issue Amidase_Issue Amidase Activity Low? Poor_Incorporation->Amidase_Issue ACSS_Issue ACSS Activity Low? Poor_Incorporation->ACSS_Issue Experimental_Error Experimental Error? Poor_Incorporation->Experimental_Error Uptake_Yes Yes Uptake_Issue->Uptake_Yes Test: Increase concentration Amidase_Yes Yes Amidase_Issue->Amidase_Yes Test: Use 13C-Acetate ACSS_Yes Yes ACSS_Issue->ACSS_Yes Test: Check ACSS expression Error_Yes Yes Experimental_Error->Error_Yes Test: Review protocol Solution_Uptake Solution: Optimize concentration/time Uptake_Yes->Solution_Uptake Solution_Amidase Solution: Use 13C-Acetate or change cell line Amidase_Yes->Solution_Amidase Solution_ACSS Solution: Change cell line or modulate expression ACSS_Yes->Solution_ACSS Solution_Error Solution: Standardize procedures Error_Yes->Solution_Error

Caption: A decision tree illustrating the logical steps in diagnosing poor labeling.

References

Technical Support Center: Correcting for Natural Isotope Abundance in Acetamide-¹³C₂ Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to correcting for natural isotope abundance in studies involving Acetamide-¹³C₂, a common tracer in metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is correction essential in Acetamide-¹³C₂ studies?

A1: Many elements exist naturally as a mixture of stable isotopes. Carbon, for instance, is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope.[1][2] In mass spectrometry, which separates molecules based on their mass-to-charge ratio, this naturally occurring ¹³C contributes to the signal of ions that are heavier than the primary, monoisotopic peak (M+0).[2]

In isotope labeling experiments using Acetamide-¹³C₂, you are intentionally introducing a ¹³C-labeled tracer to track metabolic pathways. It is crucial to distinguish between the ¹³C enrichment from your tracer and the ¹³C that is naturally present in the molecule and all other metabolites.[2][3] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]

Q2: What are the key inputs required for an accurate natural abundance correction?

A2: To perform an accurate correction, you will need the following information:

  • The correct molecular formula of the analyte, including any atoms added during derivatization. This is critical for calculating the theoretical natural isotope distribution.[1]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.[1][3]

  • The isotopic purity of your tracer. Commercially available tracers like Acetamide-¹³C₂ are never 100% pure and contain a small fraction of unlabeled molecules.[1]

  • The mass resolution of your instrument, as this can affect the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[1][4]

Q3: I've performed the correction, and some of my abundance values are negative. What does this mean?

A3: Negative abundance values after correction are a common issue. They do not represent a physical reality but rather indicate an underlying problem in the data or the correction process. Common causes include:

  • Low signal intensity or missing peaks: If the signal for a specific isotopologue is very low or indistinguishable from noise, the correction algorithm might subtract a larger value than was actually measured, resulting in a negative number.[1]

  • Incorrect molecular formula: If the formula used for correction is wrong, the theoretical natural abundance calculated will not match the real contribution, leading to errors.

  • Systematic errors in data acquisition: Issues with mass spectrometer calibration or stability can introduce biases in the measured MIDs.[1]

  • Interference from co-eluting compounds: If another molecule with an overlapping isotopic cluster co-elutes with your analyte, it will distort the measured MID and lead to correction errors.

Q4: What software tools are available to perform natural abundance correction?

A4: Several software tools, many of which are open-source, are available to automate the correction process. The choice often depends on the complexity of the experiment (e.g., single vs. multiple tracers, low vs. high-resolution data).

Software ToolKey FeaturesPlatformReference
IsoCor Corrects for natural abundance and tracer impurity. Supports any tracer element and both low and high-resolution MS data. Features a graphical user interface (GUI) and command-line integration.Python[5][6][7]
IsoCorrectoR Corrects MS and MS/MS data for natural abundance and tracer impurity. Can handle multiple-tracer data from high-resolution measurements.R (Bioconductor)[8]
AccuCor Designed for high-resolution mass spectrometry data. Supports ¹³C, ²H, and ¹⁵N isotopes.R[4][9]
ICT (Isotope Correction Toolbox) Efficient command-line tool that can correct tandem mass spectrometry (MS/MS) data, accounting for ion fragmentation.Perl[10][11]

Q5: How do I determine if my experiment has reached an isotopic steady state?

A5: Reaching an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable, is a key assumption for many metabolic flux analyses.[12][13] To verify this, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the Acetamide-¹³C₂ tracer and measuring the MID of key downstream metabolites.[12] Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over time.[12] If a steady state is not achievable, isotopically non-stationary MFA (INST-MFA) methods may be more appropriate.[12][13]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments with Acetamide-¹³C₂.

Problem 1: Negative or nonsensical abundance values after correction
  • Possible Cause 1: Low Signal-to-Noise Ratio.

    • Troubleshooting Steps:

      • Check Peak Integration: Manually inspect the peak integration for your analyte's isotopologues in your mass spectrometry software. Ensure that low-abundance peaks are integrated correctly and not just noise.

      • Increase Analyte Concentration: If possible, inject a more concentrated sample to improve the signal intensity of all isotopologues.

      • Optimize Instrument Parameters: Adjust ionization source and other instrument settings to maximize signal for your analyte of interest.[1]

  • Possible Cause 2: Incorrect Molecular Formula.

    • Troubleshooting Steps:

      • Verify Analyte Formula: Double-check the chemical formula for Acetamide (C₂H₅NO) and any of its downstream metabolites you are analyzing.

      • Account for Derivatization: If you used a derivatization agent (e.g., for GC-MS analysis), ensure the atoms from the derivative are included in the molecular formula for the correction algorithm.[14][15]

  • Possible Cause 3: Systematic Error in Data Acquisition.

    • Troubleshooting Steps:

      • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.[1]

      • Run an Unlabeled Standard: Analyze an unlabeled (natural abundance) sample of your analyte. After correction, the M+0 abundance should be close to 100%, and all other isotopologues should be near zero. This validates the correction method itself.[1]

Problem 2: Unexpectedly low ¹³C incorporation in downstream metabolites
  • Possible Cause 1: Slow Substrate Uptake or Metabolism.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of Acetamide-¹³C₂ in the medium over time to confirm it is being consumed by the cells.[12]

      • Check Cell Viability: Ensure cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity.[12]

      • Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the ¹³C label over time and identify the optimal labeling duration.[12]

  • Possible Cause 2: Dilution by Unlabeled Carbon Sources.

    • Troubleshooting Steps:

      • Review Media Composition: Check your culture medium for alternative, unlabeled carbon sources that could compete with Acetamide-¹³C₂ and dilute the labeling pool.[12]

      • Consider Bicarbonate Fixation: Remember that some cells can fix carbon from bicarbonate in the medium, which can dilute ¹³C enrichment.[12]

Problem 3: Inconsistent results between biological replicates
  • Possible Cause 1: Variable Sample Handling.

    • Troubleshooting Steps:

      • Standardize Quenching: Ensure that the process of stopping metabolic activity is rapid and consistent for all samples. Slow or inconsistent quenching can alter labeling patterns.[12]

      • Standardize Extraction: Use a consistent and validated metabolite extraction protocol. The efficiency of extraction can vary and introduce variability.[12]

  • Possible Cause 2: Inconsistent Cell Culture Conditions.

    • Troubleshooting Steps:

      • Synchronize Cell States: Ensure that all replicate cultures are at a similar confluency and growth phase when the labeling experiment begins.

      • Monitor Environment: Maintain consistent temperature, CO₂, and humidity in the incubator throughout the experiment.

Experimental Protocols

Protocol 1: General Sample Preparation and Data Acquisition for LC-MS

This protocol provides a general workflow for a ¹³C labeling experiment using Acetamide-¹³C₂ in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells in a standard, defined medium to the desired confluency.

    • Remove the standard medium and replace it with a medium containing Acetamide-¹³C₂ as the tracer.

    • Include parallel cultures with unlabeled acetamide as natural abundance controls.

    • Incubate for a period sufficient to approach isotopic steady state (determined via a time-course experiment).[16]

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Immediately add a cold quenching/extraction solvent (e.g., 80% methanol at -80°C) to the cells to halt metabolic activity and extract metabolites.[17]

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[17]

    • Centrifuge at high speed to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Data Acquisition:

    • Inject a blank sample to assess background noise and carryover.[1]

    • Inject your unlabeled control sample to establish the natural abundance profile.[1]

    • Inject your ¹³C-labeled samples.

    • Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.[1]

    • Optimize ionization source and other instrument parameters to achieve good signal intensity.[1]

Protocol 2: Data Correction Using IsoCor

This protocol outlines the steps for using a tool like IsoCor to perform natural abundance correction.

  • Data Extraction and Formatting:

    • Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their intensities.

    • Export the data to a compatible format (e.g., CSV). The file should contain columns for metabolite name, molecular formula, and the measured intensities for each isotopologue.[1]

  • Using the IsoCor Software:

    • Launch the IsoCor application.

    • Load your data file containing the measured MIDs.

    • Provide the necessary parameters, including:

      • The name of the tracer element (e.g., ¹³C).

      • The isotopic purity of the tracer (e.g., 99% for ¹³C).

      • The molecular formulas of your metabolites of interest.

      • Any derivatization agents used.

    • Run the correction analysis.[1]

    • The software will output a new file containing the corrected mass isotopologue distributions, which represent the true tracer incorporation.

Visualizations

Experimental and Analytical Workflow

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Culture Labeling 2. Introduce Acetamide-¹³C₂ Culture->Labeling Quench 3. Quench Metabolism Labeling->Quench Extract 4. Extract Metabolites Quench->Extract MS 5. LC-MS Analysis Extract->MS RawData 6. Obtain Raw MIDs MS->RawData Correction 7. Natural Abundance Correction (e.g., IsoCor) RawData->Correction CorrectedData 8. Corrected MIDs Correction->CorrectedData MFA 9. Metabolic Flux Analysis CorrectedData->MFA

Caption: Workflow for a typical ¹³C labeling experiment and subsequent data correction.

Logic of Natural Abundance Correction

G Observed_MID Observed MID (from Mass Spec) Tracer_Enrichment Corrected MID (True Tracer Incorporation) Observed_MID->Tracer_Enrichment - Natural_Abundance Contribution from Naturally Occurring Isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) Natural_Abundance->Observed_MID +

Caption: Conceptual diagram of the natural abundance correction process.

Troubleshooting Decision Tree

G Start Problem with Corrected Data? Neg_Vals Negative Abundance Values? Start->Neg_Vals Yes Low_Incorp Low ¹³C Incorporation? Start->Low_Incorp No Check_Signal Check Signal & Peak Integration Neg_Vals->Check_Signal First Check_Uptake Verify Substrate Uptake & Cell Viability Low_Incorp->Check_Uptake First Check_Formula Verify Molecular Formula (incl. derivatives) Check_Signal->Check_Formula Next Check_Cal Check MS Calibration & Run Unlabeled Standard Check_Formula->Check_Cal Finally Check_Media Review Media for Unlabeled Carbon Sources Check_Uptake->Check_Media Next Time_Course Run Time-Course Experiment Check_Media->Time_Course Finally

Caption: Decision tree for troubleshooting common issues in ¹³C labeling experiments.

References

Overcoming matrix effects with Acetamide-13C2 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Acetamide-13C2 as an internal standard to overcome matrix effects in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits in complex biological matrices include salts, lipids, and proteins.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for mitigating matrix effects?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[1][4] Because this compound is chemically almost identical to the unlabeled acetamide analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1][5]

Q3: What makes a 13C-labeled internal standard, like this compound, preferable to a deuterium (2H)-labeled one?

A3: While both are effective, 13C-labeled internal standards often exhibit better co-elution with the native analyte compared to their deuterated counterparts.[6][7] Deuterium-labeled standards can sometimes show a slight chromatographic shift (isotope effect), which may lead to differential matrix effects if the analyte and internal standard elute into regions with varying degrees of ion suppression.[1][2] Research suggests that 13C is the isotope of choice as it can correct for a significant portion of matrix effects and improves method ruggedness.[6][8]

Q4: Can this compound internal standard completely eliminate issues related to matrix effects?

A4: While highly effective, a SIL-IS may not always provide perfect compensation.[2] Significant chromatographic separation between the analyte and the internal standard, although less common with 13C-labels, can still lead to inaccurate quantification if they are exposed to different matrix components at the ion source.[2][7] Therefore, proper chromatographic optimization remains a crucial aspect of method development.

Troubleshooting Guide

This section addresses common problems encountered when using this compound internal standard to correct for matrix effects.

Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

  • Possible Cause: Inconsistent sample preparation, leading to variability in the matrix effect between samples.

  • Solution: Ensure a consistent and robust sample preparation protocol is in place. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove a significant portion of interfering matrix components.[3][9]

  • Possible Cause: Instability of the analyte or internal standard in the sample matrix or autosampler.

  • Solution: Investigate the stability of both the analyte and this compound in the processed samples at the autosampler temperature. If degradation is observed, adjust the autosampler temperature or the sample analysis sequence.

  • Possible Cause: Variable instrument performance.

  • Solution: Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance. A drifting IS signal could indicate a loss of instrument sensitivity.[5]

Problem 2: Analyte and this compound Do Not Co-elute

  • Possible Cause: Inappropriate chromatographic conditions.

  • Solution: Optimize the chromatographic method, including the mobile phase composition, gradient profile, and column chemistry, to ensure co-elution of the analyte and the internal standard. While 13C-labeled standards have a lower propensity for chromatographic shifts, optimization is still key.[7]

  • Possible Cause: Column degradation.

  • Solution: A contaminated or degraded analytical column can alter selectivity. Replace the column with a new one of the same type and implement a column washing protocol to minimize contamination.[1]

Problem 3: Unexpectedly High or Low Analyte Concentrations

  • Possible Cause: Incorrect concentration of the this compound internal standard spiking solution.

  • Solution: Carefully re-prepare the internal standard solution and verify its concentration. An error in the IS concentration will introduce a systematic bias in the calculated analyte concentrations.[1]

  • Possible Cause: Presence of unlabeled acetamide as an impurity in the this compound internal standard.

  • Solution: Verify the purity of the this compound standard. The presence of the unlabeled analyte will lead to an overestimation of the analyte concentration.[2]

  • Possible Cause: Sample carryover.

  • Solution: Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure to ensure complete removal of any residual analyte and internal standard between injections.[1][9]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standard solutions of acetamide at various concentrations in the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of the blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the acetamide standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the acetamide standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.[1]

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) x 100.

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100.

Protocol 2: Quantitative Analysis using this compound Internal Standard

A generalized workflow for sample analysis.

  • Solution Preparation:

    • Analyte Stock Solution: Prepare a high-concentration stock solution of acetamide in a suitable solvent (e.g., methanol).

    • This compound IS Stock Solution: Prepare a high-concentration stock solution of this compound in the same solvent.

    • IS Working Solution: Dilute the this compound IS stock solution to the desired concentration for spiking into samples.

  • Sample Preparation:

    • Aliquot a known volume of your sample (e.g., plasma, tissue homogenate).

    • Spike each sample, calibration standard, and quality control sample with a fixed volume of the IS Working Solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for both acetamide and this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve.

Data Presentation

Table 1: Example Matrix Effect Assessment in Human Plasma

Analyte Concentration (ng/mL)Mean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spiked)Matrix Effect (%)
105,2343,14060.0
5026,17015,44059.0
250130,85077,20159.0

This table illustrates significant ion suppression.

Table 2: Comparison of Quantification with and without this compound IS

Sample IDActual Concentration (ng/mL)Calculated Conc. (External Standard)Calculated Conc. (with this compound IS)Accuracy (%) (External Standard)Accuracy (%) (with IS)
QC Low2011.819.659.098.0
QC Mid10061.2102.161.2102.1
QC High400238.4395.259.698.8

This table demonstrates the improved accuracy when using an internal standard.

Visualizations

MatrixEffect cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte Analyte IonSource Ion Source Analyte->IonSource Matrix Matrix Components Matrix->IonSource Detector_NoIS Inaccurate Signal (Suppression/Enhancement) IonSource->Detector_NoIS Analyte_IS Analyte IonSource_IS Ion Source Analyte_IS->IonSource_IS IS This compound (IS) IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Detector_IS Accurate Ratio (Signal Normalized) IonSource_IS->Detector_IS

Caption: Overcoming matrix effects with an internal standard.

ExperimentalWorkflow Start Start: Sample/Standard/QC Spike Spike with this compound IS Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS DataProcessing Data Processing (Calculate Analyte/IS Ratio) LCMS->DataProcessing Quantification Quantification (from Calibration Curve) DataProcessing->Quantification End End: Final Concentration Quantification->End

Caption: Quantitative analysis workflow using an internal standard.

TroubleshootingLogic Problem Poor Analyte/IS Ratio Reproducibility CheckPrep Review Sample Preparation Protocol Problem->CheckPrep Is prep consistent? CheckStability Assess Analyte/IS Stability Problem->CheckStability Are compounds stable? CheckInstrument Evaluate Instrument Performance (QCs) Problem->CheckInstrument Is performance stable? SolutionPrep Standardize Protocol CheckPrep->SolutionPrep SolutionStability Adjust Autosampler Conditions CheckStability->SolutionStability SolutionInstrument Instrument Maintenance CheckInstrument->SolutionInstrument

Caption: Troubleshooting poor reproducibility of analyte/IS ratio.

References

Technical Support Center: Enhancing Detection of Acetamide-13C2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Acetamide-13C2 for metabolic tracing studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of this compound?

A1: this compound is expected to be hydrolyzed by cellular amidases to produce acetate-13C2 and ammonia. The acetate-13C2 is then activated to acetyl-CoA-13C2 by acetyl-CoA synthetase.[1][2][3] This labeled acetyl-CoA serves as a key metabolic intermediate that can enter various pathways, most notably the Tricarboxylic Acid (TCA) cycle.[4][5][6][7] Therefore, you can expect to see the 13C2 label incorporated into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate, as well as downstream metabolites derived from these intermediates.[4][8][9]

Q2: How long should I incubate my cells with this compound to see sufficient labeling?

A2: The optimal incubation time depends on the metabolic pathways of interest and the turnover rate of the metabolites. For TCA cycle intermediates, isotopic steady state is typically reached within a few hours.[10][11] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, and 12 hours) to determine the optimal labeling time for your specific cell type and experimental conditions.

Q3: What are the best analytical techniques to detect this compound and its labeled metabolites?

A3: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and powerful techniques for analyzing stable isotope-labeled metabolites.[10][12][13] LC-MS is particularly well-suited for a broad range of polar metabolites, while GC-MS can offer excellent separation for volatile compounds and may be preferable for certain organic acids after derivatization.[10] High-resolution mass spectrometry is advantageous for resolving isotopologues and distinguishing them from other co-eluting compounds.[10]

Q4: Do I need to correct for the natural abundance of 13C in my data?

A4: Yes, natural abundance correction is a critical step in stable isotope tracing experiments.[14] The natural abundance of 13C is approximately 1.1%.[14] This means that even in unlabeled samples, there will be a small fraction of molecules containing one or more 13C atoms. Failing to correct for this can lead to an overestimation of label incorporation and inaccurate metabolic flux calculations.[14] There are various algorithms and software tools available to perform this correction.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Detectable Signal for this compound or its Labeled Metabolites
Possible Cause Troubleshooting Steps
Inefficient Cellular Uptake Verify the expression and activity of potential transporters for acetamide in your cell line. Consider increasing the concentration of this compound in the culture medium, but be mindful of potential toxicity.
Low Amidase Activity Confirm that the cell line you are using expresses amidase enzymes capable of hydrolyzing acetamide. You can check this through literature searches or by performing a direct enzyme activity assay.
Inefficient Metabolite Extraction Ensure your metabolite extraction protocol is optimized for small, polar molecules like acetate and TCA cycle intermediates. A common method involves rapid quenching of metabolism with cold solvent (e.g., 80% methanol) followed by extraction.[17]
Poor Ionization in Mass Spectrometry Acetate and other small organic acids can be challenging to detect by LC-MS due to their poor retention on reverse-phase columns and inefficient ionization.[18] Consider using hydrophilic interaction liquid chromatography (HILIC) or a derivatization strategy to improve detection.[18][19][20]
Suboptimal LC-MS/MS Parameters Optimize the mass spectrometer settings, including ionization source parameters and collision energies for your specific analytes. Develop a multiple reaction monitoring (MRM) method for targeted analysis of expected labeled metabolites.
Issue 2: High Variability in Labeling Enrichment Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Ensure uniformity in cell seeding density, growth medium composition, and incubation times across all replicates. Use dialyzed fetal bovine serum to minimize interference from unlabeled metabolites present in the serum.[10]
Variable Metabolite Extraction Efficiency Standardize the extraction procedure meticulously. Ensure complete and rapid quenching of metabolic activity for all samples to prevent changes in metabolite levels post-harvesting.[10]
Inaccurate Sample Normalization Normalize your data to an appropriate measure such as cell number, total protein content, or an internal standard to account for variations in sample amount.

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
  • Cell Culture and Labeling:

    • Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

    • On the day of the experiment, replace the growth medium with fresh medium containing a known concentration of this compound.

    • Incubate the cells for the predetermined optimal labeling time.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench metabolic activity.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on dry ice for 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.[17]

Protocol 2: LC-MS/MS Analysis of Acetate and TCA Cycle Intermediates

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument.

  • Chromatography:

    • Column: A HILIC column is recommended for better retention of polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high to low organic content.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is often suitable for organic acids.

    • Scan Mode: Use full scan mode for untargeted analysis to identify potential labeled metabolites. For targeted analysis, develop an MRM method with specific precursor-product ion transitions for unlabeled and labeled versions of your target metabolites.

    • Resolution: A mass resolution of >60,000 is recommended to accurately resolve isotopologues.[17]

Data Presentation

The following tables provide examples of quantitative data that can be generated in an this compound tracing experiment.

Table 1: LC-MS/MS Parameters for Selected Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetate59.041.015
Acetate-13C261.043.015
Citrate191.0111.020
Citrate M+2193.0113.020
Succinate117.073.018
Succinate M+2119.075.018
Malate133.0115.012
Malate M+2135.0117.012

Note: These are example values and should be optimized for your specific instrument and experimental conditions.

Table 2: Fractional Enrichment of TCA Cycle Intermediates after this compound Labeling

MetaboliteM+0 (%)M+2 (%)M+4 (%)
Citrate65.3 ± 4.228.1 ± 3.56.6 ± 1.1
α-Ketoglutarate72.8 ± 5.124.5 ± 3.92.7 ± 0.8
Succinate78.4 ± 4.819.3 ± 2.92.3 ± 0.6
Malate75.1 ± 5.522.6 ± 3.12.3 ± 0.7

Data are presented as mean ± standard deviation of the percentage of the metabolite pool for each isotopologue (M+0 = unlabeled, M+2 = two 13C atoms, M+4 = four 13C atoms).

Visualizations

Acetamide_Metabolism Acetamide This compound Acetate Acetate-13C2 Acetamide->Acetate Hydrolysis AcetylCoA Acetyl-CoA-13C2 Acetate->AcetylCoA Activation TCA TCA Cycle AcetylCoA->TCA Metabolites Labeled Downstream Metabolites TCA->Metabolites

Figure 1. Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture & Labeling with This compound Quenching 2. Metabolic Quenching CellCulture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Drying 4. Sample Drying Extraction->Drying LCMS 5. LC-MS/MS Analysis Drying->LCMS DataProcessing 6. Data Processing & Natural Abundance Correction LCMS->DataProcessing Interpretation 7. Biological Interpretation DataProcessing->Interpretation

Figure 2. General experimental workflow for this compound tracing.

References

Technical Support Center: Resolving Peak Overlap in Acetamide-13C2 Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of peak overlap in Acetamide-13C2 mass spectrometry data.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: I am observing a single, broad, or asymmetric peak where I expect to see distinct peaks for this compound and a co-eluting compound. How can I resolve this?

A1: Peak co-elution is a common challenge in chromatography.[1] You can address this through a combination of chromatographic method optimization and mass spectral deconvolution.

Chromatographic Optimization:

The goal is to alter the separation conditions to resolve the overlapping peaks.[2] Here are several parameters you can adjust:

  • Temperature Program (for GC-MS): A slower temperature ramp rate can provide more time for analytes to interact with the stationary phase, potentially improving separation.[3] You can also introduce a hold at a temperature 20-30°C below the elution temperature of the overlapping pair to enhance resolution.

  • Mobile Phase Composition (for LC-MS): Adjusting the polarity, composition, or pH of the mobile phase can alter the column's selectivity for different analytes.[2] For reversed-phase chromatography, weakening the mobile phase (decreasing the organic solvent percentage) can increase retention and improve separation.[4]

  • Column Selection: If your analyte and the co-eluting compound have different polarities, switching to a column with a different stationary phase chemistry can exploit these differences to achieve separation. For non-polar compounds, a more polar column may be effective, and vice-versa.[2]

  • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates, leading to sharper peaks and better resolution.[2]

Mass Spectral Deconvolution:

If chromatographic optimization is insufficient, you can use software-based deconvolution algorithms. These algorithms use mathematical methods to separate overlapping peaks based on differences in their mass spectra.[5]

Q2: My mass spectrum shows unexpected peaks that are interfering with the analysis of this compound. How can I determine if these are contaminants or isotopic peaks?

A2: It is crucial to distinguish between isotopic peaks and co-eluting contaminants.

  • Isotopic Peaks: For a molecule containing carbon, you will naturally observe an "M+1" peak due to the presence of the 13C isotope (natural abundance of ~1.1%). The relative intensity of this peak is predictable based on the number of carbon atoms in the molecule. For this compound, you will have a distinct isotopic distribution that needs to be accounted for.

  • Co-eluting Contaminants: If the unexpected peaks do not follow the expected isotopic pattern for this compound, they are likely from a co-eluting contaminant. You can confirm this by examining the mass spectra across the chromatographic peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1]

Q3: I have confirmed co-elution, but I am unable to resolve the peaks chromatographically. What are my options for quantification?

A3: Even with complete co-elution, quantification is possible if the mass spectra of the two compounds are different.

  • Extracted Ion Chromatogram (EIC): You can quantify each compound by extracting the ion chromatogram for a unique m/z value present in the mass spectrum of each compound. By integrating the peak area in the EIC for each specific ion, you can determine the relative abundance of each co-eluting compound.

  • Deconvolution Software: Many modern mass spectrometry software packages include deconvolution tools that can automatically separate and quantify overlapping peaks.[6] These tools model the peak shapes and mass spectra of the individual components to calculate their respective areas.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of mass spectrometry?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This can complicate the identification and quantification of the individual compounds.

Q2: How does isotopic labeling with 13C affect the mass spectrum of Acetamide?

A2: Replacing two 12C atoms in acetamide with 13C atoms will increase the molecular weight of the molecule by two mass units. This will result in a shift of the molecular ion peak and all fragment ions containing the labeled carbons to a higher m/z value. The natural isotopic distribution of other elements in the molecule (like oxygen and nitrogen) will still be present.

Q3: What are the most important instrument parameters to optimize for better mass resolution?

A3: To improve the ability of the mass spectrometer to distinguish between ions of very similar m/z, you should focus on:

  • Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential to ensure optimal sensitivity and resolution across the desired mass range.

  • Scan Speed: A faster scan speed can provide more data points across a chromatographic peak, which can aid in deconvolution, but may reduce sensitivity.

  • Mass Analyzer Settings: The specific settings of your mass analyzer (e.g., quadrupole, time-of-flight) will have a significant impact on resolution. Consult your instrument's manual for guidance on optimizing these parameters.

Q4: Can sample preparation affect peak overlap?

A4: Yes, proper sample preparation is critical for minimizing matrix effects and potential co-eluting interferences.[7] A good sample clean-up protocol can remove many interfering compounds before the sample is even injected into the instrument.[7] Techniques like solid-phase extraction (SPE) can be used to selectively isolate the analyte of interest.

Data Presentation

Table 1: Comparison of Chromatographic Strategies for Resolving Peak Overlap
StrategyPrincipleAdvantagesDisadvantages
Optimize Temperature Program (GC) Alters analyte interaction with the stationary phase.Simple to implement; can be very effective.May increase analysis time; may not resolve all co-eluting pairs.
Modify Mobile Phase (LC) Changes the selectivity of the separation.Powerful tool for improving resolution.[2]Can require significant method development time.
Change GC/LC Column Utilizes different stationary phase chemistry.[2]Can provide baseline separation for difficult-to-resolve peaks.Requires purchasing a new column; method re-validation is necessary.
Adjust Column Dimensions Increases theoretical plates for sharper peaks.[2]Can improve resolution without changing chemistry.May lead to higher backpressure and longer run times.
Table 2: Overview of Mass Spectral Deconvolution Approaches
ApproachDescriptionWhen to UseKey Considerations
Extracted Ion Chromatogram (EIC) Quantification based on a unique m/z for each compound.When each co-eluting compound has at least one unique, intense ion.Assumes the selected ion is free from interference from other compounds.
Algorithmic Deconvolution Mathematical separation of overlapping signals based on spectral differences.[5]When chromatographic resolution is not possible, and mass spectra are distinct.Requires high-quality data with sufficient mass resolution and signal-to-noise.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis

This protocol provides a general guideline for preparing a sample of this compound for GC-MS or LC-MS analysis.

Methodology:

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable volatile solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a working solution by diluting the stock solution to the desired concentration for analysis (e.g., 1-10 µg/mL) using the initial solvent or the mobile phase.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the chromatography system.

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

  • Blank Samples: Prepare blank samples containing only the solvent to be run before and after your samples to check for carryover and system contamination.

Protocol 2: GC-MS Method Optimization for Resolving Peak Overlap

This protocol outlines a systematic approach to optimizing a GC-MS method to separate this compound from a co-eluting impurity.

Methodology:

  • Initial Analysis: Inject the sample using your standard GC method and confirm the co-elution by observing the peak shape and mass spectra across the peak.

  • Temperature Program Modification:

    • Slower Ramp Rate: Decrease the temperature ramp rate in the region where the compounds elute (e.g., from 10°C/min to 5°C/min).

    • Isothermal Hold: Introduce an isothermal hold for 1-2 minutes at a temperature approximately 20-30°C below the elution temperature of the overlapping peaks.

  • Flow Rate Adjustment: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. While often counter-intuitive, sometimes increasing the linear velocity can lead to sharper, better-resolved peaks.

  • Column Change (if necessary): If the above steps do not provide adequate resolution, consider changing the GC column to one with a different stationary phase polarity. For example, if you are using a non-polar column, try a mid-polar or polar column.

Mandatory Visualization

G Troubleshooting Workflow for Peak Overlap start Peak Overlap Observed (Broad or Asymmetric Peak) check_ms Examine Mass Spectra Across the Peak start->check_ms ms_consistent Mass Spectra Consistent? check_ms->ms_consistent coelution_confirmed Co-elution Confirmed ms_consistent->coelution_confirmed No pure_compound Likely a Pure Compound with Poor Peak Shape ms_consistent->pure_compound Yes optimize_chrom Optimize Chromatographic Method coelution_confirmed->optimize_chrom chrom_options Adjust Temperature Program (GC) Modify Mobile Phase (LC) Change Column optimize_chrom->chrom_options resolution_achieved Resolution Achieved? optimize_chrom->resolution_achieved quantify_chrom Quantify using Separated Chromatographic Peaks resolution_achieved->quantify_chrom Yes deconvolution Use Mass Spectral Deconvolution resolution_achieved->deconvolution No end Analysis Complete quantify_chrom->end deconvolution_options Use EIC for Unique Ions Apply Deconvolution Algorithm deconvolution->deconvolution_options quantify_deconv Quantify using Deconvoluted Peak Areas deconvolution->quantify_deconv quantify_deconv->end troubleshoot_peak_shape Troubleshoot Peak Shape Issues (e.g., injection, column health) pure_compound->troubleshoot_peak_shape

References

Ensuring complete cell lysis for Acetamide-13C2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cell lysis for successful Acetamide-13C2 experiments. Accurate downstream analysis, such as mass spectrometry-based metabolomics, relies on the efficient and reproducible extraction of intracellular contents.

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for this compound metabolic labeling experiments?

A1: The optimal cell lysis method depends on your cell type and the specific downstream analysis. For metabolomics studies using this compound, the primary goal is to rapidly quench metabolism and efficiently extract metabolites without degradation. A combination of physical and chemical lysis is often most effective.[1][2]

  • For mammalian cells: A common approach is rapid quenching with ice-cold methanol or a methanol/water solution, followed by mechanical disruption methods like scraping or sonication.[2] This combination effectively halts enzymatic activity and disrupts cell membranes.

  • For bacterial and yeast cells: Due to their robust cell walls, more rigorous methods are necessary. Bead beating or high-pressure homogenization (e.g., French press) in combination with enzymatic treatment (e.g., lysozyme for bacteria) is recommended.[1][3][4]

  • For tissues: Mechanical homogenization (e.g., with a Dounce or Potter-Elvehjem homogenizer) is typically required to break down the complex tissue structure before proceeding with chemical or further mechanical lysis.[3]

Q2: How can I be sure my cells are completely lysed?

A2: Verifying complete cell lysis is crucial for accurate and reproducible results. Several methods can be employed:

  • Microscopy: A simple and direct way to visually inspect a small aliquot of your cell suspension before and after lysis. The absence of intact cells indicates successful lysis.[5]

  • Protein Quantification: Perform a protein assay (e.g., Bradford or BCA) on the lysate supernatant after centrifuging to remove cell debris.[6] Consistent protein concentrations across samples suggest reproducible lysis.

  • DNA Release: The release of genomic DNA increases the viscosity of the lysate.[3][7] While often a nuisance that is addressed with DNase treatment, this increased viscosity can be an initial indicator of cell disruption.

Q3: My cell lysate is very viscous. How can I resolve this?

A3: High viscosity is typically due to the release of DNA from the lysed cells.[3][7] This can interfere with downstream processing. To reduce viscosity:

  • DNase Treatment: Add DNase I (typically 10-100 U/mL) and its required cofactor (e.g., 1 mM CaCl2) to the lysate and incubate for a short period (e.g., 5 minutes at room temperature) until the viscosity decreases.[7]

  • Sonication: Sonication can shear the long strands of genomic DNA, thereby reducing the viscosity of the lysate.[3][6]

Q4: I'm observing degradation of my target metabolites. What can I do?

A4: Metabolite degradation can be a significant issue. To minimize this:

  • Work quickly and on ice: Perform all lysis steps at low temperatures (4°C) to reduce enzymatic activity.[1]

  • Use protease and phosphatase inhibitors: Add a cocktail of inhibitors to your lysis buffer to prevent the degradation of proteins and phosphorylated metabolites.

  • Rapid quenching: Immediately stop all metabolic activity by, for example, snap-freezing cells in liquid nitrogen or adding ice-cold solvent.[2]

Troubleshooting Guides

Issue 1: Low Metabolite Yield
Possible Cause Troubleshooting Step
Incomplete Cell Lysis - Verify lysis efficiency using a microscope. - For tough-to-lyse cells (e.g., bacteria, yeast), increase the intensity or duration of the physical lysis method (e.g., sonication, bead beating).[1] - Consider combining lysis methods, such as enzymatic digestion followed by mechanical disruption.[1]
Metabolite Degradation - Ensure all steps are performed on ice or at 4°C.[1] - Add protease and phosphatase inhibitor cocktails to the lysis buffer. - Minimize the time between cell harvesting and metabolite extraction.
Suboptimal Extraction Solvent - Ensure the solvent is appropriate for the polarity of your target metabolites. Methanol-based solutions are common for broad metabolome coverage.[2] - Optimize the ratio of solvent to cell pellet volume.
Insufficient Cell Number - Increase the starting number of cells to ensure the metabolite concentration is above the detection limit of your analytical instrument.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Lysis - Standardize the lysis protocol meticulously, including incubation times, sonication power and duration, and bead beating speed and time. - Ensure homogenous cell suspensions before lysis to avoid clumps of cells that may be inefficiently lysed.[1]
Variable Cell Numbers - Accurately count cells before harvesting to ensure the same number of cells is used for each replicate. - Normalize metabolite levels to total protein concentration or cell number.
Sample Handling Differences - Handle all samples identically and in parallel as much as possible. - Avoid multiple freeze-thaw cycles of cell pellets and lysates.[3]

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells for this compound Metabolomics
  • Cell Culture and Labeling: Culture adherent mammalian cells to the desired confluency. Replace the culture medium with a medium containing this compound and incubate for the desired labeling period.

  • Quenching and Washing:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Immediately add a sufficient volume of liquid nitrogen to snap-freeze the cells and halt metabolic activity.[2]

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add an appropriate volume of ice-cold 80% methanol (HPLC grade).

    • Place the culture dish on ice and use a cell scraper to detach the cells into the methanol solution.[2]

  • Lysis and Collection:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute to ensure complete lysis.

  • Clarification:

    • Centrifuge the lysate at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.[2]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Store the samples at -80°C until analysis by mass spectrometry.[2]

Protocol 2: Lysis of Bacterial Cells for this compound Metabolomics
  • Cell Culture and Labeling: Grow bacterial cells in a suitable medium to the desired optical density (OD). Introduce this compound for the specified labeling duration.

  • Harvesting and Quenching:

    • Rapidly cool the culture and harvest the cells by centrifugation at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Enzymatic Lysis (for Gram-positive bacteria):

    • Resuspend the cell pellet in a lysis buffer containing lysozyme.

    • Incubate under appropriate conditions to digest the peptidoglycan cell wall.[3]

  • Mechanical Lysis:

    • Add sterile glass or zirconia beads to the cell suspension.

    • Perform bead beating in a homogenizer for several cycles of 30-60 seconds, with cooling on ice between cycles to prevent overheating.[4]

  • Clarification:

    • Centrifuge the lysate at high speed to pellet the beads and cell debris.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the metabolites.

    • Store at -80°C prior to mass spectrometry analysis.

Visualizations

Experimental_Workflow_Mammalian_Cells cluster_prep Sample Preparation cluster_lysis Lysis & Clarification cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture & This compound Labeling Quench_Wash 2. Quench Metabolism & Wash Cells Cell_Culture->Quench_Wash Metabolite_Extraction 3. Add Ice-Cold Methanol & Scrape Quench_Wash->Metabolite_Extraction Vortex 4. Vortex for Complete Lysis Metabolite_Extraction->Vortex Centrifuge 5. Centrifuge to Pellet Debris Vortex->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant MS_Analysis 7. Mass Spectrometry Analysis Collect_Supernatant->MS_Analysis

Caption: Workflow for mammalian cell lysis in this compound experiments.

Troubleshooting_Logic Start Low Metabolite Yield? Incomplete_Lysis Check Lysis Efficiency (Microscopy) Start->Incomplete_Lysis Yes Degradation Review Sample Handling (Temperature, Inhibitors) Start->Degradation No, Lysis is Complete Optimize_Lysis Increase Lysis Intensity or Combine Methods Incomplete_Lysis->Optimize_Lysis Improve_Handling Work on Ice, Use Inhibitors Degradation->Improve_Handling Re_evaluate Re-evaluate Yield Optimize_Lysis->Re_evaluate Improve_Handling->Re_evaluate Re_evaluate->Start Still Low

Caption: Troubleshooting logic for low metabolite yield.

References

Validation & Comparative

Validating Acetamide-¹³C₂ Incorporation: A Comparative Guide to Mass Spectrometry-Based Metabolic Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the incorporation of Acetamide-¹³C₂ into cellular metabolites using mass spectrometry. It is designed to assist researchers in selecting optimal experimental approaches and accurately interpreting the resulting data. While direct literature on Acetamide-¹³C₂ as a metabolic tracer is not abundant, this guide draws parallels from well-established principles of stable isotope tracing with similar molecules, such as ¹³C-labeled acetate and glucose, to provide a robust framework for its application and validation.

Introduction to Acetamide-¹³C₂ as a Metabolic Tracer

Stable isotope labeling is a powerful technique to trace the metabolic fate of nutrients and precursors within cellular systems. Acetamide-¹³C₂, a non-radioactive, stable isotope-labeled compound, serves as a potential tracer for monitoring the flux of acetyl-coenzyme A (acetyl-CoA), a central metabolite in numerous cellular processes. Upon cellular uptake and enzymatic conversion, the ¹³C-labeled acetyl group from acetamide can be incorporated into a wide array of downstream metabolites, including fatty acids, amino acids, and post-translationally modified proteins, such as acetylated histones.

Mass spectrometry (MS) is the analytical tool of choice for detecting and quantifying the incorporation of these heavy isotopes into metabolites. By measuring the mass shift in metabolites isolated from cells cultured with Acetamide-¹³C₂, researchers can elucidate the activity of specific metabolic pathways. This approach offers a dynamic view of cellular metabolism that is not achievable with traditional methods that only measure static metabolite levels.

The primary advantage of using a tracer like Acetamide-¹³C₂ lies in its ability to probe specific pools of acetyl-CoA, potentially offering insights into pathways that are distinct from those fed by more common tracers like glucose or glutamine. This can be particularly valuable in studying disease states where metabolic reprogramming is a key feature, such as in cancer or metabolic disorders.

Experimental Protocols

Accurate and reproducible data from stable isotope tracing experiments hinge on meticulous experimental design and execution. Below are detailed protocols for a typical workflow involving Acetamide-¹³C₂ labeling followed by LC-MS/MS analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. The optimal seeding density will vary depending on the cell line and should be determined empirically.

  • Media Preparation: Prepare culture medium containing Acetamide-¹³C₂ at a concentration sufficient to achieve detectable labeling. The final concentration should be optimized for each cell line and experimental goal, but a starting point could be in the range of 1-10 mM. A control culture with unlabeled acetamide should be run in parallel.

  • Isotopic Labeling: Replace the standard culture medium with the Acetamide-¹³C₂-containing medium. The duration of labeling will depend on the turnover rate of the metabolites of interest. For many metabolites in central carbon metabolism, isotopic steady state can be reached within 18-24 hours. It is crucial to validate the attainment of isotopic steady state by performing a time-course experiment.

  • Cell Harvesting: After the desired labeling period, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

Metabolite Extraction
  • Lysis and Extraction: Add a pre-chilled extraction solvent to the cell pellet. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

  • Homogenization: Thoroughly resuspend the cells in the extraction solvent. For tissues, homogenization using a bead beater or similar equipment may be necessary.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Preparation for LC-MS: The supernatant can be directly analyzed or further processed. This may include drying the sample under a stream of nitrogen and reconstituting it in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for a broad range of metabolites. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a tandem mass spectrometer (MS/MS). The instrument should be operated in a mode that allows for the detection of both the unlabeled (M+0) and labeled (M+2, due to the two ¹³C atoms in Acetamide-¹³C₂) forms of the metabolites. Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) are often used for targeted quantification of specific isotopologues.

  • Data Analysis: Process the raw data to determine the relative abundance of the different isotopologues for each metabolite of interest. This involves integrating the peak areas for each mass transition. It is essential to correct for the natural abundance of ¹³C in the metabolites.

Performance Comparison of Isotopic Tracers

The choice of isotopic tracer is critical for accurately probing specific metabolic pathways. The following table compares the potential application of Acetamide-¹³C₂ with other commonly used ¹³C-labeled tracers.

TracerPrimary Metabolic Pathway(s) TracedPotential AdvantagesPotential Disadvantages
Acetamide-¹³C₂ Acetyl-CoA metabolism (e.g., fatty acid synthesis, histone acetylation)May trace specific cytosolic or nuclear acetyl-CoA pools not readily labeled by glucose. Can be used in conjunction with other tracers for multi-faceted analysis.Limited published data on its use and metabolic fate. Potential for slower or less efficient cellular uptake and conversion to acetyl-CoA compared to acetate.
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Excellent for resolving fluxes through upper glycolysis and the PPP.[1][2] Widely used and well-characterized.Less informative for the TCA cycle compared to glutamine tracers.[1][2]
[U-¹³C₆]Glucose General Central Carbon MetabolismProvides a broad overview of carbon flow through multiple pathways.Can be less precise for resolving specific pathway fluxes compared to positionally labeled tracers.
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisHighly effective for analyzing TCA cycle fluxes due to its direct entry into the cycle.[1][2]Provides limited information on glycolytic pathways.
[¹³C₂]Acetate Acetyl-CoA metabolismDirectly enters the acetyl-CoA pool. Useful for studying fatty acid synthesis and histone acetylation.Can be rapidly metabolized, potentially limiting the labeling window.

Data Presentation

The quantitative data from a mass spectrometry-based tracer experiment is typically presented as the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue of a given metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Citrate

IsotopologueUnlabeled Control (%)Acetamide-¹³C₂ Labeled (%)[U-¹³C₆]Glucose Labeled (%)
M+093.375.210.5
M+16.15.88.3
M+20.615.335.7
M+30.00.512.1
M+40.03.228.9
M+50.00.03.5
M+60.00.01.0

This table illustrates how the MID of citrate, a key TCA cycle intermediate, would be expected to shift upon labeling with different ¹³C tracers. The M+2 peak in the Acetamide-¹³C₂ labeled sample would indicate the incorporation of the two-carbon acetyl group.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Isotopic Labeling (Acetamide-¹³C₂) seeding->labeling harvest Cell Harvesting labeling->harvest extraction Metabolite Extraction harvest->extraction cleanup Sample Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Processing & Isotopologue Analysis lcms->data_analysis

Caption: Experimental workflow for Acetamide-¹³C₂ labeling and analysis.

Acetyl-CoA Metabolism Signaling Pathway

acetyl_coa_metabolism cluster_inputs Carbon Sources cluster_outputs Metabolic Fates acetamide Acetamide-¹³C₂ acetyl_coa Acetyl-CoA-¹³C₂ acetamide->acetyl_coa Enzymatic Conversion tca TCA Cycle (Citrate) acetyl_coa->tca fatty_acids_out Fatty Acid Synthesis acetyl_coa->fatty_acids_out histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation glucose Glucose glucose->acetyl_coa glutamine Glutamine glutamine->acetyl_coa fatty_acids_in Fatty Acids fatty_acids_in->acetyl_coa

Caption: Acetyl-CoA metabolic pathways traced by Acetamide-¹³C₂.

References

Cross-Validation of Acetamide-¹³C₂ with Other Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying fluxes. While a multitude of tracers are available, their suitability varies depending on the specific biological question and system under investigation. This guide provides an objective comparison of Acetamide-¹³C₂ (a cognate of the widely used ¹³C-acetate) with other key metabolic tracers, namely ¹³C-glucose and ¹³C-glutamine. The comparative data and experimental protocols presented herein are curated from peer-reviewed studies to assist researchers in making informed decisions for their experimental designs.

Data Presentation: Quantitative Comparison of Tracer Performance

The following tables summarize quantitative data from studies that have implicitly or directly compared the metabolic contributions of acetate with glucose and glutamine. These comparisons are crucial for understanding the specific pathways each tracer illuminates.

Metabolic Pathway Tracer Cell/Tissue Type Key Metabolic Readout Observed Contribution/Enrichment Reference Study
Tricarboxylic Acid (TCA) Cycle [1,2-¹³C₂]acetateRat Brain¹³C enrichment in Glutamate and GlutaminePreferentially metabolized in one of two different TCA cycles, indicating compartmentalization.[1]
[U-¹³C]glucoseCD8+ T effector cellsM+2 labeling in Citrate and Malate~30% in citrate, ~20% in malate.[2][3]
[U-¹³C]glutamineCD8+ T effector cellsM+4 labeling in Citrate and Malate~45% in citrate and malate, indicating a higher contribution than glucose to the TCA cycle in this context.[2][3]
[U-¹³C]glutamineA549 Lung Carcinoma CellsTCA cycle and anaplerotic fluxes[U-¹³C₅]glutamine was identified as the preferred tracer for the TCA cycle.[4]
De Novo Fatty Acid Synthesis [¹³C]acetateMouse HepatocytesIncorporation into saponifiable lipids (fatty acids)A primary precursor for fatty acid synthesis.
[U-¹³C₆]glucosePrimary Murine Liver Cancer Cells¹³C incorporation into palmitateA significant contributor to the cytoplasmic acetyl-CoA pool for fatty acid synthesis, particularly under normoxic conditions.
[U-¹³C]glutamineHypoxic Cancer CellsReductive carboxylation to form citrateCan be a precursor for fatty acid synthesis, especially under hypoxic conditions.
[¹³C]acetateHypoxic Cancer CellsAcetyl-CoA synthesis via ACSS2A key precursor for fatty acid biosynthesis under hypoxic conditions.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are critical for the reproducibility and comparability of metabolic tracer studies. Below are representative protocols for in vivo and in vitro tracer experiments.

In Vivo Tracer Infusion Protocol (Mouse Model)

This protocol is adapted from studies investigating the in vivo metabolism of ¹³C-labeled substrates in mice.[5][6]

1. Animal Preparation:

  • Acclimatize animals to the experimental conditions for at least one week.
  • Fast animals for 4-6 hours prior to infusion to establish a baseline metabolic state, with free access to water.
  • Anesthetize the animal using a consistent method (e.g., isoflurane inhalation).
  • Surgically place a catheter into a suitable blood vessel (e.g., jugular vein or tail vein) for infusion.

2. Tracer Solution Preparation:

  • Prepare a sterile solution of the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]acetate, [U-¹³C₆]glucose, or [U-¹³C₅]glutamine) in saline. The concentration will depend on the specific experimental design and the desired plasma enrichment.

3. Infusion Protocol:

  • Administer a bolus injection of the tracer solution to rapidly increase its concentration in the blood.
  • Immediately follow the bolus with a continuous infusion at a controlled rate using an infusion pump for a defined period (e.g., 90-150 minutes) to achieve isotopic steady state.

4. Sample Collection:

  • Collect blood samples at regular intervals (e.g., baseline, and every 30-60 minutes) to monitor plasma tracer enrichment.
  • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.
  • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

5. Metabolite Extraction and Analysis:

  • Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).
  • Centrifuge the homogenate to pellet proteins and other cellular debris.
  • Collect the supernatant containing the metabolites.
  • Analyze the ¹³C enrichment in metabolites of interest using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Cell Culture Labeling Protocol

This protocol is a generalized procedure for labeling cultured cells with ¹³C tracers.

1. Cell Seeding:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

2. Labeling Medium Preparation:

  • Prepare culture medium containing the ¹³C-labeled tracer of interest. The standard medium should be replaced with a custom formulation where the unlabeled substrate (e.g., glucose, glutamine) is substituted with its ¹³C-labeled counterpart.

3. Labeling Experiment:

  • Remove the standard culture medium from the cells.
  • Wash the cells with phosphate-buffered saline (PBS).
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from minutes to hours depending on the metabolic pathway and cell type.

4. Metabolite Extraction:

  • Aspirate the labeling medium.
  • Quickly wash the cells with cold PBS.
  • Add a cold extraction solvent (e.g., 80% methanol) to the culture vessel to quench metabolism and lyse the cells.
  • Scrape the cells and collect the cell lysate.

5. Sample Processing and Analysis:

  • Centrifuge the lysate to remove cell debris.
  • Collect the supernatant for analysis by GC-MS or LC-MS to determine the mass isotopologue distribution of key metabolites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the cross-validation of these tracers.

Metabolic Fate of Acetate, Glucose, and Glutamine Acetate [13C]-Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Glucose [13C]-Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Glutamine [13C]-Glutamine alphaKG alpha-Ketoglutarate Glutamine->alphaKG Glutaminolysis Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthesis Pyruvate->AcetylCoA TCA_Cycle TCA Cycle alphaKG->TCA_Cycle Citrate->AcetylCoA Cytosolic Citrate->TCA_Cycle TCA_Cycle->alphaKG

Caption: Central metabolic pathways showing the entry points of acetate, glucose, and glutamine.

In Vivo Tracer Infusion Workflow cluster_animal_prep Animal Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection & Analysis Acclimation Acclimation Fasting Fasting Acclimation->Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Bolus Bolus Catheterization->Bolus Tracer_Prep Tracer Solution Preparation Tracer_Prep->Bolus Continuous_Infusion Continuous_Infusion Bolus->Continuous_Infusion Followed by Blood_Sampling Blood Sampling (Time course) Continuous_Infusion->Blood_Sampling Tissue_Harvest Tissue Harvest (End point) Continuous_Infusion->Tissue_Harvest Metabolite_Extraction Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction MS_Analysis MS_Analysis Metabolite_Extraction->MS_Analysis GC/LC-MS

Caption: A generalized workflow for in vivo metabolic tracer studies in animal models.

Logical Flow for Tracer Selection Start Define Biological Question Pathway Identify Target Metabolic Pathway(s) Start->Pathway Tracer_Choice Select Potential Tracer(s) Pathway->Tracer_Choice Glucose [13C]-Glucose Tracer_Choice->Glucose Glycolysis, PPP Glutamine [13C]-Glutamine Tracer_Choice->Glutamine TCA Anaplerosis Acetate [13C]-Acetate Tracer_Choice->Acetate Fatty Acid Synthesis Experiment Design and Execute Tracer Experiment Glucose->Experiment Glutamine->Experiment Acetate->Experiment Analysis Analyze Isotopologue Distribution Experiment->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A decision-making diagram for selecting an appropriate metabolic tracer.

References

Acetamide-13C2 for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a critical tool for understanding cellular metabolism, identifying drug targets, and optimizing bioprocesses. The choice of isotopic tracer is paramount for achieving accurate and meaningful flux measurements. While glucose and glutamine are the most commonly used carbon-13 (¹³C) labeled tracers, other sources can provide unique insights into specific metabolic pathways. This guide provides a comparative overview of Acetamide-¹³C₂, as a surrogate for acetate, against established tracers like Glucose-¹³C₆ and Glutamine-¹³C₅ for metabolic flux analysis.

Introduction to Acetamide-¹³C₂ as a Tracer

Acetamide is readily metabolized to acetate, which then serves as a precursor for acetyl-CoA, a central molecule in cellular metabolism.[1][2] Using ¹³C-labeled acetamide allows for the specific tracing of the acetate pool into various metabolic pathways. This can be particularly advantageous for studying acetyl-CoA metabolism originating from sources other than glycolysis or glutaminolysis, such as fatty acid oxidation or alcohol metabolism. In many cancer cell types, acetate is a significant source of acetyl-CoA, making Acetamide-¹³C₂ a potentially valuable tool in cancer metabolism research.[1][3][4]

Comparative Analysis of Carbon Sources

The selection of a ¹³C tracer depends on the specific metabolic pathways of interest. Here, we compare Acetamide-¹³C₂ (via its metabolic product, acetate) with Glucose-¹³C₆ and Glutamine-¹³C₅.

FeatureAcetamide-¹³C₂ (as Acetate-¹³C₂)Glucose-¹³C₆Glutamine-¹³C₅
Primary Metabolic Entry Point Acetyl-CoAGlycolysis (Pyruvate, Acetyl-CoA)TCA Cycle (α-ketoglutarate)
Key Pathways Traced TCA Cycle, Fatty Acid Synthesis, Cholesterol Synthesis, Histone AcetylationGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Nucleotide SynthesisTCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism
Primary Advantages - Directly probes the acetate-to-acetyl-CoA conversion.[1][3] - Useful for studying non-canonical carbon sources. - Can elucidate the contribution of acetate to lipid synthesis and histone acetylation.[5]- Traces the central carbon metabolism starting from the primary cellular fuel. - Well-established protocols and extensive literature.[6]- Excellent for studying TCA cycle dynamics and anaplerotic/cataplerotic fluxes.[7] - Traces nitrogen metabolism simultaneously if ¹⁵N is used.
Potential Limitations - Assumes efficient conversion of acetamide to acetate. - May not be a primary carbon source for all cell types.- Labeling of mitochondrial acetyl-CoA can be diluted by other sources.- May not efficiently label glycolytic intermediates.
Typical Applications - Cancer metabolism research, particularly in hypoxic conditions.[5][8] - Studies on fatty acid and cholesterol metabolism. - Epigenetic studies focusing on histone acetylation.[5]- General metabolic phenotyping. - Studies on glycolysis and the pentose phosphate pathway.- Investigating mitochondrial function and TCA cycle dysregulation. - Amino acid metabolism studies.

Experimental Data Summary

While direct comparative experimental data for Acetamide-¹³C₂ is limited, studies using ¹³C-labeled acetate provide valuable insights into its metabolic fate. The following table summarizes hypothetical labeling patterns expected from each tracer in key metabolites.

MetaboliteExpected Labeling from Acetamide-¹³C₂ (as Acetate-¹³C₂)Expected Labeling from Glucose-¹³C₆Expected Labeling from Glutamine-¹³C₅
Citrate M+2M+2, M+3, M+4, M+5, M+6M+4, M+5
Malate M+2, M+4M+2, M+3, M+4M+4
Palmitate (C16) Even-numbered mass isotopologues (M+2, M+4, ... M+16)Even-numbered mass isotopologues (M+2, M+4, ... M+16)Even-numbered mass isotopologues (M+2, M+4, ... M+16)
Lactate Minimal to no labelingM+3Minimal to no labeling
Ribose-5-phosphate Minimal to no labelingM+5Minimal to no labeling

Note: The specific mass isotopomer distributions will depend on the relative pathway fluxes.

Signaling Pathways and Experimental Workflows

To visualize the flow of carbon from these different sources, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for ¹³C metabolic flux analysis.

cluster_Glycolysis Glycolysis & PPP cluster_TCA TCA Cycle cluster_Other Other Pathways Glucose Glucose-¹³C₆ G6P Glucose-6-P Glucose->G6P R5P Ribose-5-P G6P->R5P PPP Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids aKG α-Ketoglutarate Citrate->aKG Malate Malate aKG->Malate Malate->Citrate Glutamine Glutamine-¹³C₅ Glutamine->aKG Acetamide Acetamide-¹³C₂ Acetate Acetate Acetamide->Acetate Acetate->AcetylCoA

Metabolic pathways traced by different ¹³C sources.

A Cell Culture with ¹³C-labeled Substrate B Metabolite Extraction A->B C LC-MS/MS or GC-MS Analysis B->C D Mass Isotopomer Distribution Analysis C->D E Metabolic Flux Calculation D->E F Flux Map Visualization E->F

General experimental workflow for ¹³C-MFA.

Experimental Protocols

The following are generalized protocols for conducting ¹³C tracer experiments. Specific details may need to be optimized for different cell lines and experimental conditions.

Protocol 1: ¹³C-Labeling of Adherent Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate (e.g., Glucose-¹³C₆, Glutamine-¹³C₅, or Acetamide-¹³C₂). The concentration of the tracer should be optimized for the specific cell line.

  • Labeling: When cells reach the desired confluency, replace the existing medium with the ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the metabolic rates of the pathways being studied.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate to pellet cell debris and protein. Collect the supernatant containing the metabolites for analysis.

Protocol 2: Analysis of ¹³C-Labeling by Mass Spectrometry
  • Sample Preparation: Dry the metabolite extracts under a vacuum. The dried samples can be stored at -80°C until analysis.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.

  • LC-MS/MS or GC-MS Analysis: Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent and inject them into the mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) to detect the different mass isotopologues of the metabolites of interest.

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C. This corrected data is then used for flux calculations.

Conclusion

Acetamide-¹³C₂, as a precursor to ¹³C-acetate, offers a valuable alternative to traditional tracers for metabolic flux analysis, particularly for investigating the role of acetate in acetyl-CoA metabolism, lipogenesis, and epigenetics. While direct comparative data is still emerging, the distinct metabolic entry point of acetate provides a unique window into cellular metabolism that is complementary to the information gained from glucose and glutamine tracing. Researchers should carefully consider their specific biological questions when selecting the most appropriate ¹³C-labeled substrate for their MFA studies.

References

Reproducibility of Acetamide-¹³C₂ Labeling in Replicate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetamide-¹³C₂ labeling reproducibility in the context of other common stable isotope labeling techniques used in quantitative proteomics. While direct, peer-reviewed experimental data on the specific reproducibility of Acetamide-¹³C₂ in replicate experiments is not extensively available in the public domain, this guide extrapolates its expected performance based on the well-documented principles of metabolic labeling and data from analogous methods.

Comparison of Quantitative Proteomics Labeling Methods

The choice of a labeling strategy is critical for the accuracy and reproducibility of quantitative proteomics experiments. Metabolic labeling, the category under which Acetamide-¹³C₂ falls, is widely regarded as a highly reproducible approach. This is because the isotopic label is incorporated into the proteome in vivo during cell culture, minimizing experimental variability that can be introduced during sample preparation.[1]

The following table summarizes key performance metrics for Acetamide-¹³C₂ (inferred) and other common labeling techniques.

FeatureAcetamide-¹³C₂ (Inferred)SILAC (Stable Isotope Labeling with Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation)Label-Free Quantification
Reproducibility (CV) Expected to be low (<15%)Low to very low (5-25%)[2][3]Very low (<10%)Higher (15-30%)
Accuracy HighHighGood, but can be affected by ratio compressionModerate
Complexity Low to moderateModerateHighLow
Cost LowHigh (labeled amino acids)High (reagents and instrumentation)Low
Applicability Metabolically active cellsMetabolically active cellsAny sample typeAny sample type
Multiplexing LimitedUp to 3-plexUp to 18-plexNot applicable

Note: The Coefficient of Variation (CV) for Acetamide-¹³C₂ is an educated estimate based on the performance of other metabolic labeling techniques. One study using SILAC demonstrated good reproducibility with R squared values between biological replicates ranging from 0.797 to 0.877.[4]

Experimental Protocols

A detailed and consistent experimental protocol is paramount for ensuring high reproducibility. Below is a generalized protocol for a typical Acetamide-¹³C₂ labeling experiment.

I. Cell Culture and Labeling
  • Cell Line Selection: Choose a cell line that readily uptakes and metabolizes acetamide.

  • Media Preparation: Prepare cell culture medium containing a defined concentration of Acetamide-¹³C₂. The optimal concentration should be determined empirically to ensure efficient labeling without inducing cellular stress.

  • Cell Seeding: Seed cells in both "light" (unlabeled) and "heavy" (Acetamide-¹³C₂) media.

  • Cell Growth and Label Incorporation: Culture the cells for a sufficient number of cell divisions to ensure near-complete incorporation of the ¹³C label into the proteome. The required duration will depend on the cell line's doubling time.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one set of cultures (either light or heavy). The other set will serve as the control.

II. Sample Preparation
  • Cell Lysis: Harvest and lyse the cells from both light and heavy conditions using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Mixing: Combine equal amounts of protein from the light and heavy lysates.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.

III. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Processing: Use appropriate software to identify peptides and quantify the relative abundance of light and heavy isotopic pairs.

  • Statistical Analysis: Perform statistical analysis on the quantitative data to identify proteins with significant changes in abundance between the experimental and control conditions.

Visualizing the Workflow and Concepts

To further clarify the experimental process and underlying principles, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture (Light Medium) C Experimental Treatment A->C B Cell Culture (Heavy - Acetamide-¹³C₂) D Cell Lysis B->D C->D E Protein Quantification D->E F Mix Light & Heavy Lysates (1:1) E->F G Protein Digestion F->G H LC-MS/MS G->H I Data Analysis (Peptide ID & Quantification) H->I

Acetamide-¹³C₂ Labeling Workflow

metabolic_labeling cluster_cell Cell C Acetamide-¹³C₂ (in Medium) D Metabolic Incorporation C->D E ¹³C-labeled Proteome D->E A Unlabeled Precursors A->D B Acetamide-¹³C₂ B->C

Principle of Metabolic Labeling

References

Confirming Acetamide-13C2 Labeling: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, accurate confirmation of isotopic labeling is paramount. This guide provides a comparative overview of three orthogonal analytical methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (Infrared and Raman)—for the robust validation of Acetamide-13C2 labeling. By employing multiple independent techniques, researchers can enhance the reliability of their findings, ensuring product quality and data integrity.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for isotopic labeling analysis due to its high sensitivity and ability to directly measure the mass-to-charge ratio (m/z) of molecules. The incorporation of two 13C atoms into acetamide results in a predictable mass shift, providing clear evidence of successful labeling. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be effectively utilized.

Quantitative Data Summary
AnalyteMolecular FormulaMonoisotopic Mass (Da)Expected m/z (M+H)+Mass Shift (Da)
Acetamide (unlabeled)C2H5NO59.037160.0446-
This compound¹³C₂H₅NO61.043862.0513+2.0067
Experimental Protocol: GC-MS Analysis

A sensitive gas chromatographic-mass spectrometric (GC-MS) method can be established for the determination of acetamide and its isotopologues.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile). For quantitative analysis, an internal standard (e.g., deuterated acetamide) may be added.

  • Chromatographic Separation:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-624, 30 m x 0.32 mm, 1.0 µm film thickness.

    • Injector Temperature: 240 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Mass Spectrometry Detection:

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions of unlabeled acetamide (m/z 59) and this compound (m/z 61). Full scan mode (m/z 30-100) can also be used for initial confirmation.

The relative abundance of the m/z 61 peak to the m/z 59 peak can be used to determine the isotopic enrichment of the sample.[1][2][3][4][5]

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injection GC Injection Dissolve->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Analysis Determine m/z and Relative Abundance Detection->Analysis

GC-MS workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it ideal for confirming the precise location of isotopic labels. 13C NMR directly detects the 13C nuclei, offering unambiguous confirmation of enrichment at specific carbon positions.

Quantitative Data Summary
Carbon PositionUnlabeled Acetamide (¹²C) Chemical Shift (ppm)This compound (¹³C) Expected Chemical Shift (ppm)
Methyl Carbon (C2)~23~23
Carbonyl Carbon (C1)~177~177

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The key confirmation comes from the presence and intensity of the signals in the 13C spectrum.

Experimental Protocol: 13C NMR Analysis

Quantitative 13C NMR can be performed to determine the isotopic enrichment at each carbon position.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., D₂O or CDCl₃) in a 5 mm NMR tube. Add a known amount of an internal standard (e.g., 1,4-dioxane) for quantification if required.

  • NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Nucleus Observed: 13C.

    • Pulse Program: A quantitative 13C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the carbon nuclei) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). The integral of the 13C signals corresponding to the methyl and carbonyl carbons of this compound is compared to the signal of the unlabeled species (if present) or a reference standard to calculate the isotopic enrichment.[6][7][8]

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquisition 13C NMR Data Acquisition Dissolve->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Chemical Shift & Integral Analysis Processing->Analysis

13C NMR workflow for this compound analysis.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, detect the vibrational modes of molecules. The substitution of 12C with the heavier 13C isotope alters the vibrational frequencies of the bonds involving these carbon atoms, leading to observable shifts in the spectra.[9][10]

Quantitative Data Summary
Vibrational ModeUnlabeled Acetamide (¹²C) Frequency (cm⁻¹)This compound (¹³C) Expected Frequency (cm⁻¹)Expected Shift (cm⁻¹)
C=O Stretch (Amide I)~1695Lower frequency~ -40 to -50
C-C Stretch~900Lower frequency~ -20 to -30

Note: The exact frequencies and shifts can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on an IR-transparent window (e.g., CaF₂ or BaF₂).

  • FTIR Spectroscopy:

    • Spectrometer: Thermo Fisher Nicolet iS50 FTIR Spectrometer or equivalent.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Compare the spectrum of the this compound sample with that of an unlabeled acetamide standard. The shift in the C=O and C-C stretching frequencies to lower wavenumbers provides evidence of 13C incorporation.[9]

cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Interpretation Sample This compound Sample Prepare Prepare KBr Pellet or Thin Film Sample->Prepare SampleScan Collect Sample Spectrum Prepare->SampleScan Background Collect Background Spectrum Background->SampleScan Analysis Identify Vibrational Frequency Shifts SampleScan->Analysis

FTIR spectroscopy workflow for this compound.

Comparison of Orthogonal Methods

FeatureMass Spectrometry (MS)NMR SpectroscopyVibrational Spectroscopy (IR/Raman)
Principle Measures mass-to-charge ratioMeasures nuclear spin transitions in a magnetic fieldMeasures molecular vibrations
Primary Information Isotopic enrichment (mass distribution)Precise location of labels and structureChanges in bond vibrational frequencies
Sensitivity High (picomole to femtomole)Moderate to Low (micromole to millimole)Moderate
Quantification Excellent for isotopic ratioExcellent for site-specific enrichmentSemi-quantitative to quantitative
Sample State Gas or liquid (after ionization)SolutionSolid, liquid, or gas
Destructive? YesNoNo
Key Advantage High throughput and sensitivityUnambiguous structural informationSimplicity and speed
Key Limitation Does not provide positional informationLower sensitivity, longer acquisition timesLess specific for complex mixtures

Conclusion

The use of orthogonal methods is crucial for the definitive confirmation of this compound labeling. Mass spectrometry provides highly sensitive and quantitative data on the overall isotopic enrichment. NMR spectroscopy offers unparalleled detail on the specific location of the 13C labels, confirming the correct synthesis and purity of the labeled compound. Vibrational spectroscopy serves as a rapid and straightforward method to detect the presence of the heavier isotopes through characteristic frequency shifts. By integrating the results from these three distinct analytical approaches, researchers can have the highest confidence in the quality and integrity of their isotopically labeled materials, thereby ensuring the accuracy and reproducibility of their experimental outcomes.

References

Assessing the Biological Impact of Acetamide-13C2 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and metabolomics, stable isotope labeling is an indispensable tool for deciphering the intricate complexities of cellular processes. The selection of an appropriate labeling reagent is paramount to ensure accurate quantification without introducing significant biological perturbations. This guide provides a comprehensive assessment of the potential biological impact of Acetamide-13C2 labeling, offering a comparative analysis with established methods and supported by available experimental data on structurally related compounds.

Introduction to this compound Labeling

This compound is a stable isotope-labeled compound where the two carbon atoms of the acetyl group are replaced with the heavy isotope, 13C. It is envisioned as a tool for tracing the metabolic fate of the acetyl moiety, a central building block in numerous biosynthetic pathways and a key component of post-translational modifications. The primary rationale for its use lies in its potential to be metabolized to 13C2-labeled acetyl-CoA, which can then be incorporated into a wide array of biomolecules.

Potential Biological Impact: An Evidence-Based Assessment

Direct experimental data on the biological effects of this compound is currently limited. Therefore, this assessment extrapolates from studies on unlabeled acetamide and the structurally similar metabolic tracer, [1,2-13C2]acetate.

Metabolic Incorporation and Pathways:

Upon cellular uptake, it is hypothesized that this compound would be hydrolyzed by intracellular amidases to produce [1,2-13C2]acetate. This labeled acetate can then be activated to [1,2-13C2]acetyl-CoA by acetyl-CoA synthetase. This central metabolite can then enter various metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: The labeled acetyl-CoA can condense with oxaloacetate to enter the TCA cycle, allowing for the tracing of carbon flux through this central metabolic hub.

  • Fatty Acid Synthesis: The 13C2-labeled acetyl-CoA can be used as a precursor for the de novo synthesis of fatty acids.

  • Protein Acetylation: The acetyl group from 13C2-acetyl-CoA can be transferred to lysine residues on proteins, a critical post-translational modification involved in regulating protein function and gene expression.

Cellular Viability and Cytotoxicity:

Studies on unlabeled acetamide have indicated potential hepatotoxicity at high concentrations and with long-term exposure[1]. The liver is the primary organ for acetamide metabolism. While the isotopic labeling in this compound is not expected to significantly alter its chemical toxicity, researchers should exercise caution and perform dose-response studies to determine non-toxic concentrations for their specific cell models. The cytotoxic effects of other isotopic labeling reagents are generally considered minimal at the concentrations used in cell culture experiments[2].

Comparison with Alternative Labeling Strategies

The choice of a labeling strategy depends on the specific research question, the biological system, and the analytical platform. Here, we compare the potential application of this compound with established methods.

FeatureThis compound (Hypothesized)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Chemical Labeling (e.g., Acetic Anhydride-1,1'-13C2)
Principle Metabolic labeling via conversion to 13C2-acetyl-CoA.Metabolic incorporation of heavy amino acids (e.g., 13C6-Lysine, 13C6-Arginine) during protein synthesis.In vitro chemical derivatization of peptides (e.g., at N-termini and lysine residues).
Incorporation Dependent on cellular uptake, amidase activity, and acetyl-CoA synthetase activity.High incorporation efficiency after several cell doublings.High labeling efficiency under optimized reaction conditions.
Biological Perturbation Potential for metabolic alterations due to increased acetate/acetyl-CoA pools. Possible cytotoxicity at high concentrations.Generally considered to have minimal biological perturbation as it utilizes natural metabolic pathways.Labeling occurs post-lysis, so no direct in-cell perturbation. However, labeling reagents can have off-target effects.
Applications Tracing acetyl-CoA metabolism, fatty acid synthesis, and protein acetylation.Quantitative proteomics, protein turnover studies.Quantitative proteomics, particularly for samples not amenable to metabolic labeling.
Advantages Potentially traces a key metabolic node (acetyl-CoA).High accuracy and precision for quantitative proteomics. Samples can be mixed early in the workflow.Applicable to a wide range of sample types, including tissues and biofluids. Cost-effective.
Limitations Lack of direct experimental validation. Potential for incomplete conversion and metabolic scrambling.Limited to proliferating cells in culture. Can be expensive.Labeling occurs at a later stage, introducing potential for variability.

Experimental Protocols

While a specific, validated protocol for this compound labeling is not yet established, a general workflow can be adapted from protocols for other metabolic tracers.

General Protocol for Metabolic Labeling with a Non-Amino Acid 13C Source:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with the desired concentration of the 13C-labeled precursor (e.g., this compound). Ensure all other essential nutrients are present.

  • Labeling: Replace the standard growth medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined time course to allow for uptake and metabolism of the labeled compound. The optimal labeling time should be determined empirically.

  • Cell Lysis and Sample Preparation: Harvest the cells and proceed with the appropriate lysis and sample preparation protocol for downstream analysis (e.g., protein extraction and digestion for proteomics, or metabolite extraction for metabolomics).

  • Mass Spectrometry Analysis: Analyze the samples by high-resolution mass spectrometry to detect and quantify the incorporation of the 13C label.

  • Data Analysis: Utilize specialized software to analyze the mass spectrometry data, calculating isotopic enrichment and relative quantification.

Visualizing Metabolic Pathways and Workflows

To aid in the conceptual understanding of this compound labeling, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow.

Metabolic_Pathway Acetamide_13C2 This compound Acetate_13C2 [1,2-13C2]Acetate Acetamide_13C2->Acetate_13C2 Amidase Acetyl_CoA_13C2 [1,2-13C2]Acetyl-CoA Acetate_13C2->Acetyl_CoA_13C2 Acetyl-CoA Synthetase TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Fatty_Acids Fatty Acid Synthesis Acetyl_CoA_13C2->Fatty_Acids Protein_Acetylation Protein Acetylation Acetyl_CoA_13C2->Protein_Acetylation Proteins Proteins Protein_Acetylation->Proteins

Caption: Proposed metabolic fate of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis Start Seed Cells Culture Culture to Confluency Start->Culture Add_Label Add this compound Labeling Medium Culture->Add_Label Incubate Incubate for Time Course Add_Label->Incubate Harvest Harvest & Lyse Cells Incubate->Harvest Prepare Sample Preparation (Digestion/Extraction) Harvest->Prepare MS LC-MS/MS Analysis Prepare->MS Data Data Analysis MS->Data

Caption: General experimental workflow for this compound labeling.

Logical_Relationship cluster_labeling_strategy Labeling Strategy cluster_biological_impact Biological Impact cluster_outcome Experimental Outcome Acetamide This compound Metabolism Metabolic Perturbation Acetamide->Metabolism Potential SILAC SILAC SILAC->Metabolism Minimal Chemical Chemical Labeling Function Protein Function Chemical->Function Post-lysis Viability Cell Viability Metabolism->Viability Accuracy Accuracy Viability->Accuracy Biological_Relevance Biological Relevance Function->Biological_Relevance Precision Precision Accuracy->Precision Precision->Biological_Relevance

Caption: Factors influencing the choice of a labeling strategy.

Conclusion

This compound presents an intriguing, yet unvalidated, tool for tracing acetyl-CoA metabolism. Based on the metabolism of its close analog, [1,2-13C2]acetate, it has the potential to provide valuable insights into central carbon metabolism, fatty acid synthesis, and protein acetylation. However, the absence of direct experimental data necessitates a cautious approach. Researchers considering the use of this compound should conduct thorough preliminary studies to assess its incorporation efficiency, optimal concentration, and potential cytotoxic effects in their specific experimental system. A direct comparison with established methods like SILAC will be crucial to validate its utility and understand its biological impact. As research in this area progresses, a clearer picture of the advantages and limitations of this compound as a metabolic tracer will undoubtedly emerge.

References

A Comparative Guide to Acetamide-13C2 Metabolic Tracing: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotopes is a cornerstone of modern biomedical research, enabling the elucidation of complex metabolic pathways and their dysregulation in disease. While tracers such as ¹³C-glucose and ¹³C-glutamine are well-established for probing central carbon metabolism, the exploration of novel tracers offers the potential to investigate specific metabolic nodes with greater precision. This guide provides a prospective comparison of Acetamide-¹³C₂, a less-common tracer, with established alternatives.

Disclaimer: As of the writing of this guide, there is a notable absence of published studies specifically utilizing Acetamide-¹³C₂ for metabolic tracing and flux analysis. Therefore, this document presents a theoretical framework based on the known metabolism of acetamide and standard metabolic tracing methodologies. The experimental data and protocols provided are hypothetical and intended to serve as a guide for researchers considering the use of this novel tracer.

Theoretical Metabolic Fate of Acetamide-¹³C₂

Acetamide is known to be metabolized in the liver, where a primary route of biotransformation is hydrolysis.[1] This reaction is catalyzed by amidase enzymes, yielding acetate and an ammonium ion.[1] When using Acetamide-¹³C₂, this hydrolysis would produce ¹³C₂-acetate.

This ¹³C₂-acetate can then be activated to ¹³C₂-acetyl-CoA, a central metabolic intermediate that feeds into the Tricarboxylic Acid (TCA) cycle. This provides a direct and specific route to label the acetyl-CoA pool, which is a convergence point for glucose, fatty acid, and amino acid metabolism.

Comparison with Established Tracers

TracerPrimary Metabolic Entry PointKey Pathways TracedPotential Advantages of Acetamide-¹³C₂
¹³C-Glucose GlycolysisGlycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate dehydrogenase)More direct labeling of the mitochondrial acetyl-CoA pool, bypassing the complexities of glycolytic regulation.
¹³C-Glutamine TCA Cycle (via glutaminolysis to α-ketoglutarate)TCA Cycle anaplerosis, amino acid metabolism, reductive carboxylationProvides an alternative entry point to the TCA cycle, allowing for the deconvolution of carbon sources for acetyl-CoA.
Acetamide-¹³C₂ (Hypothetical) TCA Cycle (via hydrolysis to acetate and conversion to acetyl-CoA)Acetyl-CoA metabolism, TCA Cycle, fatty acid synthesisPotentially offers a more specific probe for cytosolic and mitochondrial acetyl-CoA pools, depending on the localization of the relevant amidase and acetyl-CoA synthetase enzymes.

Hypothetical Experimental Protocol for Acetamide-¹³C₂ Metabolic Tracing

This protocol is a generalized guideline and would require optimization for specific cell types and experimental questions.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.

  • For the labeling experiment, replace the standard medium with a medium containing a known concentration of Acetamide-¹³C₂ (e.g., 1-5 mM). The unlabeled acetamide should be absent.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.

  • Employ a mass spectrometer in negative ion mode to detect and quantify the different isotopologues of TCA cycle intermediates and related amino acids.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Determine the mass isotopologue distribution (MID) for each metabolite of interest.

  • Use the MID data to infer the relative contribution of Acetamide-¹³C₂ to the acetyl-CoA pool and downstream metabolic pathways.

Potential Labeling Patterns

The following table illustrates the expected ¹³C labeling patterns in key metabolites following the introduction of Acetamide-¹³C₂.

MetaboliteExpected Isotopologue from Acetamide-¹³C₂Metabolic Significance
Acetyl-CoAM+2Direct product of ¹³C₂-acetate activation.
CitrateM+2First intermediate of the TCA cycle formed from the condensation of M+2 acetyl-CoA and unlabeled oxaloacetate.
GlutamateM+2Derived from M+2 α-ketoglutarate after one turn of the TCA cycle.
AspartateM+2Derived from M+2 oxaloacetate after one turn of the TCA cycle.
Fatty AcidsM+2, M+4, M+6...Synthesized from M+2 acetyl-CoA units.

Visualizing the Metabolic Pathway and Experimental Workflow

Acetamide_Metabolism Acetamide_13C2 Acetamide-¹³C₂ Acetate_13C2 ¹³C₂-Acetate Acetamide_13C2->Acetate_13C2 Amidase AcetylCoA_13C2 ¹³C₂-Acetyl-CoA Acetate_13C2->AcetylCoA_13C2 ACSS2 TCA_Cycle TCA Cycle AcetylCoA_13C2->TCA_Cycle Fatty_Acids Fatty Acid Synthesis AcetylCoA_13C2->Fatty_Acids Amino_Acids Amino Acid Synthesis TCA_Cycle->Amino_Acids

Caption: Proposed metabolic fate of Acetamide-¹³C₂.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate to desired confluency Cell_Seeding->Incubation Add_Tracer Add Acetamide-¹³C₂ Medium Incubation->Add_Tracer Time_Course Incubate for Time Course Add_Tracer->Time_Course Extraction Metabolite Extraction Time_Course->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

Caption: General experimental workflow for a metabolic tracing study.

Conclusion

While direct experimental evidence is currently lacking, the theoretical metabolic fate of Acetamide-¹³C₂ suggests its potential as a valuable tool for investigating acetyl-CoA metabolism. Its ability to directly and specifically label the acetyl-CoA pool offers a unique advantage over more conventional tracers like glucose and glutamine. This guide provides a foundational framework for researchers interested in exploring the utility of Acetamide-¹³C₂ in their own experimental systems. Further research is warranted to validate these theoretical considerations and establish Acetamide-¹³C₂ as a novel and informative metabolic tracer.

References

Safety Operating Guide

Proper Disposal of Acetamide-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Acetamide-13C2

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound that requires careful handling due to its potential health hazards. The isotopic labeling with stable ¹³C does not alter the chemical reactivity or toxicity of the parent compound, Acetamide. Therefore, the disposal procedures are identical to those for unlabeled Acetamide. Acetamide is suspected of causing cancer and requires specific protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to recognize the hazards associated with this compound. It is classified as a carcinogenicity category 2 substance, meaning it is suspected of causing cancer.[1] All personnel handling this chemical must be thoroughly trained in hazardous waste management.

Mandatory Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Immediately change gloves if they become contaminated.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn.
Respiratory Protection RespiratorRequired when dusts are generated.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2] For larger spills, consult with your institution's Environmental Health and Safety (EHS) office.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.[2]

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it into a designated, labeled hazardous waste container.[4] Avoid generating dust.[2][4]

  • Decontamination: Clean the affected area thoroughly.

Step-by-Step Disposal Procedure

The primary recommended disposal method for this compound is incineration in a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, and containers), in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix this compound waste with other waste streams. Leave the chemical in its original container whenever possible.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Carcinogen").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should be clearly marked as a hazardous waste accumulation site.[3]

  • Institutional EHS Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.

    • The final disposal method will be determined by your EHS office in accordance with federal, state, and local regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect_waste Collect Waste in Designated Hazardous Waste Container ppe->collect_waste no_mixing Do Not Mix with Other Waste collect_waste->no_mixing label_container Label Container: 'Hazardous Waste, this compound, Carcinogen' no_mixing->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs incineration EHS Arranges for Incineration at a Licensed Facility contact_ehs->incineration end_procedure End of Procedure incineration->end_procedure

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the regulations and protocols of your institution's Environmental Health and Safety department. Always consult with your EHS office for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetamide-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acetamide-13C2, a stable isotope-labeled compound. While the isotopic labeling with ¹³C does not alter its chemical reactivity or toxicity, it is crucial to adhere to the same rigorous safety protocols as for unlabeled acetamide.[1] This document outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and step-by-step operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following equipment is mandatory to prevent inhalation, skin, and eye contact.[2][3][4]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5] A face shield is recommended for additional protection.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[6] Always inspect gloves before use and dispose of contaminated gloves properly.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills.
Full-Length Pants and Closed-Toe ShoesAll exposed skin on the lower body must be covered. Shoes should be made of a chemical-resistant material.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following steps should be taken without delay.[2][3][5]

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[3] Seek medical advice if irritation persists.[3]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[2] Seek immediate medical attention.[5]

Safe Handling and Disposal Workflow

Adherence to a structured workflow for handling and disposing of this compound is essential for minimizing risks and ensuring regulatory compliance.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace/Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Handle Solid Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_waste Collect Waste in a Labeled, Sealed Container handle_dissolve->disp_waste disp_contact Contact Environmental Health & Safety (EHS) for Pickup disp_waste->disp_contact disp_incinerate Dispose as Hazardous Waste via Incineration disp_contact->disp_incinerate

Caption: Workflow for the safe handling and disposal of this compound.

Accidental Spill Response

In the event of a spill, a calm and methodical response is crucial to contain the situation and prevent further contamination.

This compound Spill Response Procedure spill_evacuate Evacuate and Secure the Area spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Carefully Collect Spilled Material into a Sealed Container spill_contain->spill_collect spill_clean Clean the Spill Area with Soap and Water spill_collect->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose spill_report Report the Incident to the Laboratory Supervisor and EHS spill_dispose->spill_report

Caption: Step-by-step procedure for responding to an this compound spill.

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Avoid generating dust when handling the solid material.[5]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Disposal:

  • This compound and any materials contaminated with it should be treated as hazardous waste.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[9]

  • Collect all waste in a clearly labeled, sealed, and appropriate waste container.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal, which is typically incineration.[10] Always follow local, state, and federal regulations for hazardous waste disposal.[7]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。